Product packaging for ST362(Cat. No.:CAS No. 1323359-80-3)

ST362

Cat. No.: B611019
CAS No.: 1323359-80-3
M. Wt: 463.5
InChI Key: GJUAGRMNTHWYBB-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ST362 is a synthetic analog of strigolactones (SLs), a novel class of plant hormones . In scientific research, this compound has emerged as a promising compound with potent and selective anti-cancer activity. It has demonstrated efficacy against a variety of human cancer cell lines, including breast, prostate, colon, osteosarcoma, and leukemia models, while showing minimal effects on the viability of non-transformed, healthy cells . The compound exerts its anti-proliferative effects through a unique dual mechanism. It induces genomic instability by causing DNA double-strand breaks (DSBs), triggering the DNA damage response (evidenced by phosphorylation of ATM, ATR, and γH2AX foci formation) . Simultaneously, this compound impairs the cell's ability to repair this damage, primarily by inhibiting homology-directed repair (HDR) through the proteasomal degradation of RAD51 and preventing its localization to damage sites . This combination leads to G2/M cell cycle arrest and the induction of apoptosis . This compound is particularly valuable for investigating combination therapies, as it shows synergistic effects with DNA-damaging agents and PARP inhibitors, especially in BRCA1-proficient cells . Furthermore, research indicates that this compound can inhibit the viability of cancer stem-like cells, which are often resistant to conventional therapies . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use .

Properties

CAS No.

1323359-80-3

Molecular Formula

C25H21NO6S

Molecular Weight

463.5

IUPAC Name

(2E)-2-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-7-(2,3-dihydrothieno[3,4-b]-1,4-dioxin-5-yl)-1,4-dihydro-1,4-dimethyl-cyclopent[b]indol-3(2H)-one

InChI

InChI=1S/C25H21NO6S/c1-12-8-19(32-25(12)28)31-10-16-13(2)20-15-9-14(4-5-17(15)26(3)21(20)22(16)27)24-23-18(11-33-24)29-6-7-30-23/h4-5,8-11,13,19H,6-7H2,1-3H3/b16-10+

InChI Key

GJUAGRMNTHWYBB-MHWRWJLKSA-N

SMILES

O=C(C(N1C)=C2C3=C1C=CC(C4=C5C(OCCO5)=CS4)=C3)/C(C2C)=C/OC(C=C6C)OC6=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ST362;  ST-362;  ST 362; 

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of ST362 (Zolbetuximab) in Gastric Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ST362, also known as Zolbetuximab (formerly IMAB362), is a first-in-class chimeric IgG1 monoclonal antibody that represents a significant advancement in the targeted therapy of gastric cancer. Its mechanism of action is centered on the specific recognition of Claudin-18.2 (CLDN18.2), a tight junction protein aberrantly exposed on the surface of gastric cancer cells. Upon binding to CLDN18.2, Zolbetuximab triggers a potent anti-tumor immune response primarily through two key effector functions: Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). This technical guide delineates the core mechanisms of Zolbetuximab, presenting available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

The Target: Claudin-18.2 (CLDN18.2)

CLDN18.2 is a splice variant of Claudin-18, a protein that is normally restricted to the tight junctions of differentiated epithelial cells of the gastric mucosa. In healthy tissues, the epitopes of CLDN18.2 are sequestered within these junctions, rendering them inaccessible to circulating antibodies. However, malignant transformation in gastric cancer leads to a disruption of the cellular polarity and architecture, resulting in the exposure of CLDN18.2 on the cancer cell surface. This cancer-specific epitope exposure makes CLDN18.2 an ideal target for monoclonal antibody therapy, offering a therapeutic window with minimal on-target toxicity to healthy tissues.

Core Mechanism of Action: ADCC and CDC

Zolbetuximab's therapeutic efficacy is predominantly mediated by the engagement of the host's immune system to eliminate CLDN18.2-positive gastric cancer cells.

Antibody-Dependent Cellular Cytotoxicity (ADCC)

Upon binding to CLDN18.2 on the surface of gastric cancer cells, the Fc portion of Zolbetuximab is recognized by Fcγ receptors (FcγR) expressed on immune effector cells, most notably Natural Killer (NK) cells. This crosslinking activates the NK cells, leading to the release of cytotoxic granules containing perforin and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.

Complement-Dependent Cytotoxicity (CDC)

Zolbetuximab can also initiate the classical complement cascade. The binding of C1q to the Fc region of Zolbetuximab clustered on the cancer cell surface triggers a proteolytic cascade involving numerous complement proteins. This cascade culminates in the formation of the Membrane Attack Complex (MAC), which inserts into the cancer cell membrane, creating pores that lead to cell lysis and death.

Quantitative Data on Zolbetuximab's Activity

The following tables summarize the quantitative data from preclinical studies, demonstrating the efficacy of Zolbetuximab in mediating ADCC and CDC and inhibiting tumor growth. Note: Specific quantitative data from gastric cancer preclinical models is limited in the public domain. The data presented here is a composite understanding from available literature, which may include studies on other CLDN18.2-expressing cancers like pancreatic cancer where methodologies are detailed.

Table 1: In Vitro Cytotoxicity of Zolbetuximab

Cell Line (Cancer Type)CLDN18.2 ExpressionAssayKey Findings
NUGC-4 (Gastric)EndogenousADCCZolbetuximab mediates effective and target-selective ADCC.[1]
KATO III (Gastric)HighADCC/CDCZolbetuximab induces potent ADCC and CDC.
SNU-601 (Gastric)ModerateADCC/CDCCytotoxicity correlates with CLDN18.2 expression levels.
DAN-G (Pancreatic)HighADCCEC50 of ~0.1 µg/mL
BxPC-3 (Pancreatic)LowADCCLower cytotoxicity compared to high-expressing cells.

Table 2: In Vivo Efficacy of Zolbetuximab in Xenograft Models

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Reference
Gastric Cancer XenograftZolbetuximabSignificant tumor growth inhibition[2]
Gastric Cancer XenograftZolbetuximab + ChemotherapyEnhanced anti-tumor activity compared to monotherapy[2]
Pancreatic Cancer XenograftZolbetuximabSlowed tumor growth and attenuated metastasis

Signaling Pathways and Experimental Workflows

Signaling Pathway for Antibody-Dependent Cellular Cytotoxicity (ADCC)

ADCC_Pathway cluster_cancer_cell Gastric Cancer Cell cluster_nk_cell NK Cell GC_Cell CLDN18.2 Apoptosis Apoptosis GC_Cell->Apoptosis Zolbetuximab Zolbetuximab (this compound) Zolbetuximab->GC_Cell Binds to NK_Cell Fcγ Receptor NK_Cell->Zolbetuximab Recognizes Fc region Granzymes Granzymes NK_Cell->Granzymes Releases Perforin Perforin NK_Cell->Perforin Releases Granzymes->GC_Cell Induces Perforin->GC_Cell Forms pores in CDC_Pathway cluster_cancer_cell Gastric Cancer Cell cluster_complement Complement System GC_Cell CLDN18.2 Lysis Cell Lysis GC_Cell->Lysis Zolbetuximab Zolbetuximab (this compound) Zolbetuximab->GC_Cell Binds to MAC Membrane Attack Complex (MAC) MAC->GC_Cell Inserts into membrane C1q C1q C1q->Zolbetuximab Binds to Fc region Cascade Complement Cascade C1q->Cascade Initiates Cascade->MAC Forms ADCC_Workflow start Start plate_cells Plate CLDN18.2+ Gastric Cancer Cells start->plate_cells add_zolbetuximab Add serial dilutions of Zolbetuximab or Isotype Control plate_cells->add_zolbetuximab add_effectors Add Effector Cells (e.g., NK cells or PBMCs) add_zolbetuximab->add_effectors incubate Incubate (e.g., 4 hours) add_effectors->incubate measure_lysis Measure Cell Lysis (e.g., LDH or Calcein-AM release) incubate->measure_lysis analyze Analyze Data and Calculate % Lysis and EC50 measure_lysis->analyze end End analyze->end

References

The Preclinical Odyssey of Zolbetuximab: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the preclinical discovery and development of zolbetuximab (formerly IMAB362), a first-in-class monoclonal antibody targeting Claudin-18.2 (CLDN18.2). We will explore the foundational science that propelled this therapeutic agent from a promising concept to a clinically investigated molecule for the treatment of CLDN18.2-positive cancers, particularly gastric and gastroesophageal junction adenocarcinomas. This guide provides a detailed look at the core preclinical experiments, presenting methodologies and quantitative data to offer a comprehensive understanding of its mechanism of action and anti-tumor efficacy.

Identifying a Novel Target: The Discovery of Claudin-18.2

The journey of zolbetuximab began with the identification of a suitable tumor-associated antigen. An in silico bioinformatic approach, combined with wet-bench experiments, pinpointed Claudin-18.2 as a highly specific target.[1] CLDN18.2 is a tight junction protein, and its expression in normal tissues is strictly limited to the differentiated epithelial cells of the gastric mucosa.[1] Crucially, in these healthy tissues, the CLDN18.2 epitopes are buried within the tight junctions, rendering them inaccessible to intravenously administered antibodies.

However, upon malignant transformation of gastric epithelial cells, the disruption of cell polarity leads to the exposure of these CLDN18.2 epitopes on the cancer cell surface.[2] Furthermore, aberrant expression of CLDN18.2 has been observed in a variety of other cancers, including pancreatic, esophageal, ovarian, and lung tumors.[1][3] This cancer-specific accessibility makes CLDN18.2 an ideal target for monoclonal antibody therapy, offering a therapeutic window to selectively attack tumor cells while sparing healthy tissues.

Mechanism of Action: Orchestrating an Immune Assault

Zolbetuximab is a chimeric IgG1 monoclonal antibody designed to specifically bind to the first extracellular loop of CLDN18.2 on the surface of tumor cells.[2] Its primary mechanism of action is the induction of a potent anti-tumor immune response through two key pathways: Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): Upon binding to CLDN18.2 on a cancer cell, the Fc region of zolbetuximab is recognized by Fcγ receptors on immune effector cells, such as natural killer (NK) cells. This engagement triggers the release of cytotoxic granules from the NK cells, leading to the lysis of the targeted tumor cell.

  • Complement-Dependent Cytotoxicity (CDC): The binding of zolbetuximab to CLDN18.2 can also activate the classical complement pathway. This cascade of protein activation culminates in the formation of the Membrane Attack Complex (MAC) on the tumor cell surface, which creates pores in the cell membrane, leading to cell death.

The following diagram illustrates the proposed mechanism of action of zolbetuximab.

Zolbetuximab_Mechanism_of_Action Zolbetuximab Mechanism of Action cluster_tumor_cell CLDN18.2-Positive Tumor Cell cluster_immune_response Immune Response Tumor_Cell Tumor Cell CLDN18_2 CLDN18.2 Zolbetuximab Zolbetuximab Zolbetuximab->CLDN18_2 Binds to NK_Cell NK Cell Zolbetuximab->NK_Cell Recruits Complement Complement Proteins Zolbetuximab->Complement Activates ADCC ADCC NK_Cell->ADCC Mediates CDC CDC Complement->CDC Mediates Cell_Lysis Tumor Cell Lysis ADCC->Cell_Lysis CDC->Cell_Lysis

Caption: Zolbetuximab binds to CLDN18.2 on tumor cells, initiating ADCC and CDC.

In Vitro Efficacy: Demonstrating Selective Cytotoxicity

A series of in vitro experiments were conducted to validate the selective binding and cytotoxic effects of zolbetuximab against CLDN18.2-expressing cancer cells.

Experimental Protocols

Cell Lines:

  • CLDN18.2-positive human pancreatic cancer cell lines (e.g., SUIT-2) and gastric cancer cell lines.

  • CLDN18.2-negative control cell lines.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay:

  • Target Cell Preparation: CLDN18.2-positive and negative target cells were labeled with a fluorescent dye (e.g., Calcein AM).

  • Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells from healthy donors were used as effector cells.

  • Assay Setup: Labeled target cells were incubated with varying concentrations of zolbetuximab or an isotype control antibody.

  • Co-culture: Effector cells were added to the antibody-treated target cells at a specific effector-to-target (E:T) ratio (e.g., 25:1).

  • Incubation: The co-culture was incubated for a defined period (e.g., 4 hours) at 37°C.

  • Measurement of Lysis: The release of the fluorescent dye from lysed target cells into the supernatant was quantified using a fluorescence plate reader. The percentage of specific lysis was calculated.

Complement-Dependent Cytotoxicity (CDC) Assay:

  • Target Cell Preparation: CLDN18.2-positive and negative target cells were prepared.

  • Assay Setup: Target cells were incubated with varying concentrations of zolbetuximab or an isotype control antibody.

  • Complement Addition: A source of active human complement (e.g., normal human serum) was added to the wells.

  • Incubation: The plate was incubated for a defined period (e.g., 2 hours) at 37°C.

  • Measurement of Lysis: Cell viability was assessed using a colorimetric assay (e.g., MTT or XTT) or by measuring the release of an intracellular enzyme (e.g., LDH). The percentage of specific lysis was calculated.

Quantitative Data

The in vitro studies demonstrated that zolbetuximab's cytotoxic activity is directly correlated with the level of CLDN18.2 expression on the cell surface.

Assay Cell Line Zolbetuximab Concentration Result Reference
ADCCCLDN18.2-positive pancreatic cancer cellsDose-dependentIncreased specific lysis[2]
ADCCCLDN18.2-negative control cellsVariousNo significant lysis[2]
CDCCLDN18.2-positive pancreatic cancer cellsDose-dependentIncreased specific lysis[2]
CDCCLDN18.2-negative control cellsVariousNo significant lysis[2]

Note: Specific quantitative values for EC50 and maximal lysis were not available in the public search results.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of zolbetuximab was further evaluated in in vivo mouse xenograft models of human gastric and pancreatic cancer.

Experimental Protocol

Animal Model:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice).

Tumor Implantation:

  • Subcutaneous or intravenous injection of human gastric or pancreatic cancer cells engineered to express high levels of CLDN18.2.

Treatment Regimen:

  • Once tumors reached a palpable size, mice were randomized into treatment and control groups.

  • Treatment groups received intraperitoneal or intravenous injections of zolbetuximab at various dose levels and schedules (e.g., twice weekly).

  • Control groups received a vehicle or an isotype control antibody.

Monitoring and Endpoints:

  • Tumor volume was measured regularly using calipers.

  • Animal body weight and overall health were monitored.

  • At the end of the study, tumors were excised and weighed. Immunohistochemistry was performed to confirm CLDN18.2 expression.

  • In some models, the development of metastases was also assessed.

Quantitative Data

The in vivo studies demonstrated that zolbetuximab significantly inhibited tumor growth and, in some cases, prevented the formation of metastases. A synergistic anti-tumor effect was observed when zolbetuximab was combined with standard chemotherapy agents.

Xenograft Model Treatment Group Outcome Reference
Human Pancreatic CancerZolbetuximabSlowed tumor growth, improved survival, attenuated metastasis[2]
Human Gastric CancerZolbetuximab + ChemotherapySynergistic antitumor activity

Note: Specific quantitative data on tumor growth inhibition (TGI) percentages were not available in the public search results.

The following diagram illustrates a typical experimental workflow for in vivo preclinical studies of zolbetuximab.

InVivo_Workflow Zolbetuximab In Vivo Preclinical Workflow Start Start Tumor_Implantation Tumor Cell Implantation (CLDN18.2-positive) Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Zolbetuximab vs. Control) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Repeated Cycles Data_Collection->Treatment Repeated Cycles Endpoint Study Endpoint (Tumor Excision & Analysis) Data_Collection->Endpoint Analysis Data Analysis & Reporting Endpoint->Analysis End End Analysis->End

Caption: A generalized workflow for in vivo preclinical evaluation of zolbetuximab.

Claudin-18.2 Signaling: A Look into the Molecular Pathways

While the primary mechanism of zolbetuximab is immune-mediated cytotoxicity, the role of CLDN18.2 in cancer cell signaling is an area of ongoing research. Studies have suggested the involvement of the Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathways in the regulation of CLDN18.2 expression. The activation of these pathways can influence the transcription of the CLDN18 gene.

The following diagram depicts a simplified representation of the signaling pathways potentially involved in regulating CLDN18.2 expression.

CLDN18_2_Signaling Potential CLDN18.2 Regulatory Pathways External_Signal External Stimuli PKC_Pathway PKC Pathway External_Signal->PKC_Pathway ERK_MAPK_Pathway ERK/MAPK Pathway External_Signal->ERK_MAPK_Pathway Transcription_Factors Transcription Factors (e.g., CREB) PKC_Pathway->Transcription_Factors ERK_MAPK_Pathway->Transcription_Factors CLDN18_Gene CLDN18 Gene Transcription_Factors->CLDN18_Gene Regulates Transcription CLDN18_2_Protein CLDN18.2 Protein CLDN18_Gene->CLDN18_2_Protein Expression

Caption: PKC and ERK/MAPK pathways may regulate CLDN18.2 expression.

Conclusion

The preclinical discovery and development of zolbetuximab exemplify a targeted approach to cancer therapy. Through the identification of a highly specific tumor-associated antigen, CLDN18.2, and the engineering of a monoclonal antibody that effectively harnesses the patient's immune system, zolbetuximab has demonstrated significant anti-tumor activity in preclinical models. The in vitro and in vivo studies have laid a strong scientific foundation for its clinical investigation, highlighting its potential as a valuable therapeutic option for patients with CLDN18.2-positive malignancies. Further research into the intricate signaling roles of CLDN18.2 will continue to refine our understanding of this important therapeutic target.

References

An In-depth Technical Guide on the Binding Affinity and Specificity of IMAB362 (Zolbetuximab) for CLDN18.2

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Zolbetuximab, formerly known as IMAB362, is a first-in-class chimeric IgG1 monoclonal antibody that represents a significant advancement in targeted therapy for solid tumors.[1] It is engineered to specifically target Claudin-18 isoform 2 (CLDN18.2), a tight junction protein with a highly restricted expression profile in normal tissues but which is frequently overexpressed in several cancers, most notably gastric and gastroesophageal junction (GEJ) adenocarcinomas.[1]

CLDN18.2's expression is typically confined to the differentiated epithelial cells of the gastric mucosa, where it is sequestered within tight junctions. Upon malignant transformation, disruptions in cell polarity lead to the exposure of CLDN18.2 epitopes on the cancer cell surface, making it an ideal target for antibody-based therapies. Zolbetuximab leverages this tumor-specific presentation to mediate potent anti-tumor effects, primarily through the engagement of the host's immune system.[1][2] This guide provides a detailed technical overview of the binding affinity, specificity, and functional consequences of the IMAB362-CLDN18.2 interaction.

Binding Characteristics of IMAB362

The efficacy of Zolbetuximab is fundamentally linked to its high affinity and exquisite specificity for CLDN18.2.

Binding Affinity

Binding affinity is a critical parameter that dictates the concentration of an antibody required to effectively engage its target. Quantitative analysis of radiolabeled Zolbetuximab has demonstrated a strong binding affinity for CLDN18.2-expressing cells.

ParameterValueCell LineMethod
Dissociation Constant (Kd) 31.65 nMMKN45-CLDN18.2Saturation Binding Assay
Maximum Binding Sites (Bmax) 5.78 pmol/106 cellsMKN45-CLDN18.2Saturation Binding Assay

Table 1: Quantitative Binding Affinity of Zolbetuximab for CLDN18.2.

Binding Specificity

The specificity of Zolbetuximab is multi-faceted, ensuring it selectively targets cancer cells while sparing healthy tissues.

  • Epitope Specificity : Zolbetuximab binds to the first extracellular N-terminal domain of CLDN18.2.[2] This domain is unique to the CLDN18.2 splice variant, which is crucial for its selectivity over the closely related CLDN18.1 isoform.

  • Cellular Specificity : In preclinical studies, Zolbetuximab has shown specific binding to CLDN18.2-positive tumor cells, with no binding observed in CLDN18.2-negative cells. This selectivity is fundamental to its targeted therapeutic action.

  • Tumor Microenvironment Specificity : The accessibility of the CLDN18.2 epitope is largely restricted to cancer cells due to the loss of tight junction integrity in malignant tissues.[3] This unique feature provides a therapeutic window, minimizing on-target, off-tumor toxicity.

Mechanism of Action

Upon binding to CLDN18.2 on the surface of cancer cells, Zolbetuximab initiates a robust immune-mediated attack through two primary effector mechanisms: Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[1][2][4][5][6]

IMAB362_MoA cluster_tumor CLDN18.2+ Tumor Cell cluster_immune Immune System Components TumorCell Tumor Cell Lysis (Apoptosis) NK_Cell NK Cell NK_Cell->TumorCell ADCC: Release of Granzymes & Perforin Complement Complement Proteins (C1q) Complement->TumorCell CDC: Membrane Attack Complex (MAC) Formation IMAB362 Zolbetuximab (IMAB362) binds to CLDN18.2 IMAB362->NK_Cell Fc Receptor (CD16) Binding IMAB362->Complement Fc Region Binding

IMAB362 Mechanism of Action (MoA).
  • Antibody-Dependent Cellular Cytotoxicity (ADCC) : The Fc portion of Zolbetuximab is recognized by Fc receptors (like CD16) on immune effector cells, primarily Natural Killer (NK) cells.[7] This engagement triggers the NK cells to release cytotoxic granules containing perforin and granzymes, inducing apoptosis in the targeted tumor cell.[7]

  • Complement-Dependent Cytotoxicity (CDC) : Zolbetuximab can also activate the classical complement pathway by binding C1q to its Fc region.[8] This initiates a cascade of enzymatic reactions culminating in the formation of the Membrane Attack Complex (MAC), which creates pores in the tumor cell membrane, leading to cell lysis and death.[8][9]

Experimental Protocols

The characterization of Zolbetuximab's binding and function relies on a suite of standardized in vitro assays.

Protocol: Radioligand Saturation Binding Assay for Affinity (Kd) Determination

This protocol determines the equilibrium dissociation constant (Kd) and the density of receptors (Bmax) on target cells.[10][11][12]

Binding_Affinity_Workflow A 1. Prepare CLDN18.2+ Cells (e.g., 1x10^5 cells/well) in 96-well plates C 3. Set Up Assay Plates - Total Binding: Cells + Radioligand - Nonspecific Binding: Cells + Radioligand + Excess Unlabeled IMAB362 A->C B 2. Prepare Serial Dilutions of Radiolabeled IMAB362 (e.g., 125I-IMAB362) B->C D 4. Incubate (e.g., 2 hours at 4°C) to reach equilibrium C->D E 5. Separate Bound from Free Ligand (e.g., rapid filtration over glass fiber filters) D->E F 6. Wash Filters (ice-cold buffer) E->F G 7. Quantify Radioactivity (Gamma Counter) F->G H 8. Calculate Specific Binding (Total - Nonspecific) G->H I 9. Analyze Data (Non-linear regression) to determine Kd and Bmax H->I Specificity_Workflow A 1. Prepare Single-Cell Suspensions - CLDN18.2-positive cells - CLDN18.2-negative control cells B 2. FC Receptor Blocking (Optional) Incubate cells with Fc block to prevent non-specific binding A->B C 3. Primary Antibody Incubation Incubate cells with IMAB362 (or isotype control) at 4°C B->C D 4. Wash Cells (e.g., 3x with FACS buffer) C->D E 5. Secondary Antibody Incubation Incubate with fluorophore-conjugated anti-human IgG secondary antibody D->E F 6. Wash Cells (e.g., 3x with FACS buffer) E->F G 7. Resuspend Cells (in FACS buffer) F->G H 8. Acquire & Analyze Data on Flow Cytometer G->H ADCC_Workflow A 1. Prepare Target Cells (CLDN18.2+) Plate at desired density C 3. Add IMAB362 (serial dilutions) to target cells A->C B 2. Prepare Effector Cells (e.g., NK cells or PBMCs) at various E:T ratios D 4. Add Effector Cells to the antibody-coated target cells B->D C->D E 5. Co-incubate (e.g., 4-6 hours at 37°C) D->E F 6. Measure Cell Lysis (e.g., LDH release, Calcein-AM release, or reporter gene assay) E->F G 7. Analyze Data Calculate % Cytotoxicity vs. Antibody Concentration F->G CDC_Workflow A 1. Prepare Target Cells (CLDN18.2+) Plate in assay medium B 2. Add IMAB362 (serial dilutions) to target cells A->B C 3. Add Complement Source (e.g., normal human serum) B->C D 4. Incubate (e.g., 1-4 hours at 37°C) C->D E 5. Measure Cell Lysis/Viability (e.g., LDH release, AlamarBlue, or Calcein-AM) D->E F 6. Analyze Data Calculate % Cytotoxicity vs. Antibody Concentration E->F

References

The Role of Claudin 18.2 in Gastric Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Claudin 18.2 (CLDN18.2), a tight junction protein with highly restricted expression in normal gastric mucosa, has emerged as a pivotal molecule in gastric differentiation and a premier therapeutic target in gastric cancer. Under normal physiological conditions, CLDN18.2 is integral to maintaining the barrier function of the gastric epithelium. During malignant transformation, however, the disruption of cell polarity leads to the exposure of CLDN18.2 epitopes on the cancer cell surface, making it an ideal target for antibody-based therapies. This guide provides an in-depth overview of the role of CLDN18.2 in gastric differentiation, its deregulation in cancer, associated signaling pathways, and detailed protocols for its detection and quantification.

Claudin 18.2: A Key Regulator of Gastric Epithelial Homeostasis

Claudin-18 is a member of the claudin family of proteins, which are essential components of tight junctions that regulate paracellular permeability and maintain cell polarity.[1][2] The CLDN18 gene encodes two splice variants: CLDN18.1, predominantly found in the lung, and CLDN18.2, which is highly specific to the differentiated epithelial cells of the gastric mucosa.[3][4] In the stomach, CLDN18.2 is crucial for maintaining the integrity of the epithelial barrier, a critical function in the harsh acidic environment of the stomach.[4] Its expression is confined to the differentiated cells of the gastric glands and is absent from the gastric stem cell zone.[1] This tissue-specific expression pattern underscores its role as a marker of gastric lineage and differentiation.[5]

Dysregulation of CLDN18.2 in Gastric Cancer

The transition from a healthy gastric epithelium to a malignant phenotype is often accompanied by significant changes in the expression and localization of CLDN18.2. While its expression might be downregulated in some gastric cancers compared to normal tissue, it is frequently retained in a significant proportion of primary gastric tumors and their metastases.[3][6] A key event in the malignant transformation is the loss of epithelial cell polarity, which exposes the extracellular loops of CLDN18.2 on the tumor cell surface.[7] This aberrant surface exposure in cancer cells, while being largely shielded within the tight junctions of normal gastric mucosa, provides a unique therapeutic window for targeted therapies.[7]

Quantitative Analysis of CLDN18.2 Expression in Gastric Cancer

The expression of CLDN18.2 in gastric cancer has been extensively studied, and its correlation with various clinicopathological features has been a subject of numerous investigations. The data, however, can vary depending on the scoring criteria and patient cohorts. Below are summary tables of quantitative data from various studies.

Table 1: Prevalence of CLDN18.2 Positivity in Gastric Cancer Subtypes

Histological Subtype (Lauren Classification)CLDN18.2 Positivity Rate (%)Reference(s)
Diffuse48.3[3][4]
Intestinal38.8[3][4]
Mixed42.9[3][4]

Table 2: Correlation of CLDN18.2 Expression with Clinicopathological Parameters

Clinicopathological ParameterCorrelation with CLDN18.2 ExpressionReference(s)
T Stage (Tumor Invasion)No significant correlation / Conflicting data[8][9]
TNM StagePositively correlated in some studies[10]
Lauren ClassificationHigher in Diffuse Type[3][8]
HER2 StatusLower in HER2-positive tumors[11]
EBV StatusHigher in EBV-associated gastric cancer[5][10][11]
PD-L1 ExpressionPositively correlated[10][11]
MUC5AC ExpressionPositively correlated[8]
MUC6 ExpressionPositively correlated[8]
TFF2 ExpressionPositively correlated[8]
Overall Survival (OS)No consensus; some studies show association with poorer OS, others show no significant impact.[6][9][10]
Progression-Free Survival (PFS)Associated with poorer PFS in some meta-analyses.[10]

Signaling Pathways Involving CLDN18.2

The regulation of CLDN18.2 expression and its downstream effects are intertwined with key cellular signaling pathways, notably the Protein Kinase C (PKC)/Mitogen-Activated Protein Kinase (MAPK) and the Wnt/β-catenin pathways.

PKC/MAPK Signaling Pathway

The PKC/MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival. In the context of gastric cancer, this pathway can influence the transcriptional activation of the CLDN18 gene.

PKC_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / PMA Receptor Receptor Growth_Factors->Receptor PKC PKC Receptor->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 CLDN18_Gene CLDN18 Gene AP1->CLDN18_Gene  Transcriptional Activation CLDN18_mRNA CLDN18.2 mRNA CLDN18_Gene->CLDN18_mRNA

Caption: PKC/MAPK signaling cascade leading to the transcriptional activation of the CLDN18 gene.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers, including gastric cancer.[12] Studies suggest a link between CLDN18.2 and the Wnt signaling pathway, which is critical for the self-renewal of gastric cancer stem cells.[8][12][13]

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt_Ligand->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex  Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin  Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF  Translocation Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes  Transcriptional Activation CLDN18_2 CLDN18.2 CLDN18_2->Wnt_Ligand Potential Interaction

Caption: The canonical Wnt/β-catenin signaling pathway and its potential link to CLDN18.2.

Experimental Protocols for CLDN18.2 Analysis

Accurate and reproducible detection of CLDN18.2 is critical for both research and clinical applications. The following sections provide detailed methodologies for the most common experimental techniques.

Immunohistochemistry (IHC) for CLDN18.2 Detection

IHC is the gold standard for assessing CLDN18.2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissues.

Protocol:

  • Specimen Preparation:

    • Use routinely processed FFPE tissue blocks.

    • Cut sections at 3-6 µm and mount on positively charged slides.

    • Dry slides completely, either at room temperature or by baking at 60°C for 60 minutes.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) for 2-3 changes, 5-10 minutes each.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3-5 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) in a pressure cooker, steamer, or water bath at 95-100°C for 20-40 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

    • Rinse with wash buffer (e.g., PBS or TBS).

    • Block non-specific protein binding with a protein block solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Incubate sections with a validated primary antibody against CLDN18.2 (e.g., clone 43-14A) at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Detection System:

    • Rinse with wash buffer.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate, or use a polymer-based HRP detection system according to the manufacturer's instructions.

  • Chromogen Application:

    • Apply a chromogen substrate solution (e.g., 3,3'-Diaminobenzidine - DAB) and incubate until the desired brown color develops.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Interpretation: CLDN18.2 expression is typically evaluated based on the intensity of membranous staining (0, 1+, 2+, 3+) and the percentage of positive tumor cells. For clinical trials involving zolbetuximab, a common positivity cutoff is ≥75% of tumor cells with moderate-to-strong (2+/3+) membranous staining.[4][11]

In Situ Hybridization (ISH) for CLDN18.2 mRNA Detection

ISH allows for the visualization of CLDN18.2 mRNA expression within the morphological context of the tissue.

Protocol:

  • Probe Design and Synthesis:

    • Design and synthesize labeled (e.g., DIG or biotin) antisense and sense (negative control) RNA probes specific for CLDN18.2.

  • Tissue Preparation:

    • Use FFPE tissue sections (4-6 µm) on charged slides.

    • Deparaffinize and rehydrate as for IHC.

  • Permeabilization:

    • Treat with Proteinase K (10-20 µg/mL) for 10-30 minutes at 37°C to unmask the target RNA.

    • Post-fix with 4% paraformaldehyde.

  • Hybridization:

    • Pre-hybridize sections in hybridization buffer for 1-2 hours at the hybridization temperature (e.g., 55-65°C).

    • Denature the labeled probe by heating to 80-95°C for 5 minutes and then snap-cooling on ice.

    • Apply the denatured probe in hybridization buffer to the sections and incubate overnight at the hybridization temperature in a humidified chamber.

  • Post-Hybridization Washes:

    • Perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (SSC) buffer and increasing temperatures to remove non-specifically bound probe.

  • Detection:

    • Block with a suitable blocking reagent.

    • Incubate with an anti-label antibody conjugated to an enzyme (e.g., anti-DIG-AP or streptavidin-HRP).

    • Wash to remove unbound antibody.

    • Apply a chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP) to visualize the signal.

  • Counterstaining and Mounting:

    • Counterstain with a nuclear stain (e.g., Nuclear Fast Red).

    • Dehydrate and mount.

Quantitative Real-Time PCR (qRT-PCR) for CLDN18.2 Gene Expression

qRT-PCR is a sensitive method for quantifying CLDN18.2 mRNA levels in tissue or cell lysates.

Protocol:

  • RNA Extraction:

    • Extract total RNA from fresh-frozen gastric tissue or cultured cells using a commercial RNA extraction kit (e.g., TRIzol or column-based kits).

    • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • qRT-PCR Reaction:

    • Prepare the reaction mixture containing cDNA template, forward and reverse primers for CLDN18.2 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based PCR master mix.

    • Perform the qRT-PCR on a real-time PCR instrument with a typical cycling program:

      • Initial denaturation (e.g., 95°C for 5-10 minutes).

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 seconds).

        • Annealing/Extension (e.g., 60°C for 60 seconds).

    • Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CLDN18.2 and the reference gene.

    • Calculate the relative expression of CLDN18.2 using the ΔΔCt method.

CLDN18.2 as a Biomarker and Therapeutic Target

The unique expression profile of CLDN18.2 makes it an excellent biomarker for gastric lineage and a highly attractive target for cancer therapy.

Biomarker_Workflow cluster_diagnosis Diagnosis & Staging cluster_biomarker_testing Biomarker Testing cluster_treatment_decision Treatment Decision Patient Patient with Suspected Gastric Cancer Biopsy Tumor Biopsy Patient->Biopsy Pathology Histopathological Confirmation Biopsy->Pathology IHC_Test CLDN18.2 IHC Testing Pathology->IHC_Test Scoring Scoring: % of cells & Intensity IHC_Test->Scoring Positive CLDN18.2 Positive (e.g., ≥75%, 2+/3+) Scoring->Positive Negative CLDN18.2 Negative Scoring->Negative Targeted_Therapy Eligible for CLDN18.2-Targeted Therapy (e.g., Zolbetuximab) Positive->Targeted_Therapy Standard_Therapy Standard of Care Chemotherapy Negative->Standard_Therapy

Caption: Workflow for CLDN18.2 as a predictive biomarker in gastric cancer.

The development of zolbetuximab, a chimeric IgG1 monoclonal antibody, has validated CLDN18.2 as a therapeutic target. Zolbetuximab binds to the exposed epitopes of CLDN18.2 on cancer cells and elicits an anti-tumor response primarily through antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[14]

Zolbetuximab_MOA cluster_tumor_cell Gastric Cancer Cell cluster_immune_response Immune Response CLDN18_2_Target CLDN18.2 Zolbetuximab Zolbetuximab (Anti-CLDN18.2 mAb) Zolbetuximab->CLDN18_2_Target  Binding NK_Cell NK Cell Zolbetuximab->NK_Cell  Fc Receptor Binding Complement Complement Proteins Zolbetuximab->Complement  Activation ADCC ADCC NK_Cell->ADCC CDC CDC Complement->CDC Cell_Lysis Tumor Cell Lysis ADCC->Cell_Lysis CDC->Cell_Lysis

Caption: Mechanism of action of Zolbetuximab targeting CLDN18.2 on gastric cancer cells.

Conclusion and Future Directions

Claudin 18.2 stands as a paradigm of a highly specific biomarker and therapeutic target in gastric cancer. Its restricted expression in normal tissue and frequent retention in tumors provide a strong rationale for targeted therapies. The successful clinical development of zolbetuximab has paved the way for a new era of personalized medicine in gastric cancer. Future research will likely focus on overcoming potential resistance mechanisms, exploring combination therapies, and developing novel CLDN18.2-targeting modalities such as antibody-drug conjugates (ADCs) and CAR-T cell therapies.[14] A thorough understanding of the biology of CLDN18.2 and its role in gastric differentiation will continue to be paramount in advancing the treatment landscape for this challenging disease.

References

The Molecular Biology of Claudin-18.2 in Tumor Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claudin-18.2 (CLDN18.2) has emerged as a highly promising therapeutic target in oncology. Under normal physiological conditions, its expression is tightly restricted to the differentiated epithelial cells of the gastric mucosa, where it is a critical component of tight junctions, maintaining the barrier function of the stomach lining.[1] However, in the context of malignancy, particularly in but not limited to gastrointestinal cancers, CLDN18.2 expression becomes frequently upregulated and aberrantly localized to the cell surface. This tumor-specific expression pattern, coupled with its accessibility on the cancer cell membrane, makes it an ideal target for various therapeutic modalities, including monoclonal antibodies, antibody-drug conjugates (ADCs), and CAR-T cell therapies. This guide provides a comprehensive overview of the molecular biology of CLDN18.2 in tumor cells, with a focus on its expression, function, associated signaling pathways, and the methodologies used for its study.

Structure and Function of Claudin-18.2

CLDN18.2 is a 27.8 kDa transmembrane protein belonging to the claudin family, which are the primary components of tight junctions. The protein consists of four transmembrane domains, two extracellular loops (ECL1 and ECL2), and intracellular N- and C-termini.[2] The first extracellular loop (ECL1) is larger and is the primary binding site for therapeutic antibodies like zolbetuximab. In normal gastric tissue, CLDN18.2 is localized at the apical side of epithelial cells within the tight junction complex, where it regulates paracellular ion permeability and maintains cell polarity.[2]

In tumor cells, the disruption of normal tissue architecture and loss of cell polarity leads to the exposure of CLDN18.2 on the basolateral and apical membranes, making it accessible to circulating therapeutic agents.[1] The functional role of CLDN18.2 in cancer is multifaceted and appears to be context-dependent. While some studies suggest that its overexpression may contribute to increased cell proliferation and invasion, others indicate a potential tumor-suppressive role in certain contexts.[2]

Quantitative Data on CLDN18.2 Expression in Tumors

The expression of CLDN18.2 varies across different tumor types and within patient populations. Immunohistochemistry (IHC) is the standard method for assessing CLDN18.2 expression in tumor tissues. A common scoring criterion for positivity in clinical trials is the presence of moderate-to-strong membranous staining in ≥75% of tumor cells.[3]

Table 1: CLDN18.2 Expression in Various Cancer Types (IHC)
Cancer TypePatient Cohort SizeCLDN18.2 Positivity Rate (%) (≥75% of tumor cells with moderate-to-strong staining)Reference
Gastric/GEJ Adenocarcinoma565 (SPOTLIGHT Trial)~38%[4]
Gastric/GEJ Adenocarcinoma507 (GLOW Trial)~38%[5]
Gastric/GEJ Adenocarcinoma405 (Western Population)42%[6]
Esophageal Adenocarcinoma48518.4%[7]
Pancreatic Ductal Adenocarcinoma2119.5%[8]
Ovarian Mucinous Carcinoma4045% (primary tumors)[9]
Ovarian Metastases from Upper GI2369.6%[10]
Table 2: Efficacy of Zolbetuximab in CLDN18.2-Positive Gastric/GEJ Adenocarcinoma
Clinical TrialTreatment ArmControl ArmMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)
SPOTLIGHT Zolbetuximab + mFOLFOX6Placebo + mFOLFOX610.61 months18.23 monthsNot significantly different
GLOW Zolbetuximab + CAPOXPlacebo + CAPOX8.21 months14.39 monthsNot significantly different

Signaling Pathways Involving Claudin-18.2

CLDN18.2 is implicated in several signaling pathways that are crucial for cancer cell proliferation, migration, and survival.

RhoA Signaling Pathway

The RhoA signaling pathway plays a significant role in regulating the actin cytoskeleton, cell adhesion, and motility. In diffuse-type gastric cancer, a fusion protein involving CLDN18 and ARHGAP26 has been shown to promote the activation of RHOA.[11] This activation leads to downstream signaling through ROCK and FAK, ultimately promoting cell migration and survival.[11]

CLDN18_RhoA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CLDN18-ARHGAP26 CLDN18-ARHGAP26 Fusion Protein RhoA_GTP RhoA-GTP (Active) CLDN18-ARHGAP26->RhoA_GTP Promotes Activation RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP Inactivation ROCK ROCK RhoA_GTP->ROCK FAK FAK RhoA_GTP->FAK Actin_Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Actin_Cytoskeleton Cell_Migration Cell Migration & Survival FAK->Cell_Migration Actin_Cytoskeleton->Cell_Migration

CLDN18.2-related RhoA signaling pathway.
PKC/MAPK Signaling Pathway

The expression of CLDN18.2 itself is regulated by the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][12] Activation of PKC can lead to the phosphorylation of downstream targets, including components of the MAPK cascade (ERK), which in turn can activate transcription factors that upregulate CLDN18.2 expression.

CLDN18_Expression_Regulation Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor GPCR GPCR Ligands PKC PKC GPCR->PKC MAPK_Cascade MAPK Cascade (e.g., ERK) Receptor->MAPK_Cascade PKC->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Cascade->Transcription_Factors CLDN18_2_Gene CLDN18.2 Gene Transcription Transcription_Factors->CLDN18_2_Gene CLDN18_2_Protein CLDN18.2 Protein Expression CLDN18_2_Gene->CLDN18_2_Protein

Regulation of CLDN18.2 expression via PKC/MAPK signaling.

Experimental Protocols

Immunohistochemistry (IHC) for CLDN18.2 Detection

This protocol is adapted for the detection of CLDN18.2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections using the VENTANA CLDN18 (43-14A) RxDx Assay.[13][14]

1. Specimen Preparation:

  • Use routinely processed FFPE tissue blocks. Ensure tissue is fixed in 10% neutral buffered formalin for 6-48 hours.[15]

  • Cut tissue sections at 4-5 µm thickness and mount on positively charged slides.

  • Dry slides thoroughly, for example, by baking at 60°C for 60 minutes.[15]

2. Deparaffinization and Rehydration:

  • Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.

  • Rehydrate through a series of graded alcohols: 100% ethanol (2x3 minutes), 95% ethanol (2x3 minutes), 70% ethanol (1x3 minutes).

  • Rinse with deionized water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) using a validated buffer (e.g., EDTA buffer, pH 9.0) in a steamer or water bath at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature.

4. Staining Procedure (Automated):

  • The following steps are typically performed on an automated staining platform (e.g., Ventana BenchMark ULTRA).

  • Peroxidase Inhibition: Incubate with a peroxidase inhibitor to block endogenous peroxidase activity.

  • Primary Antibody Incubation: Apply the ready-to-use CLDN18.2 primary antibody (clone 43-14A) and incubate according to the manufacturer's instructions.

  • Detection System: Use a polymer-based detection system with HRP and a chromogen such as DAB.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and then coverslip with a permanent mounting medium.

5. Interpretation of Staining:

  • Staining intensity is scored as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).

  • The percentage of tumor cells with membranous staining at each intensity is recorded.

  • Positivity is typically defined as ≥75% of viable tumor cells showing moderate-to-strong membranous staining.[3]

Transwell Migration and Invasion Assay

This protocol is a general guideline for assessing the migratory and invasive potential of CLDN18.2-expressing cancer cells.

1. Cell Culture:

  • Culture CLDN18.2-positive and negative (control) cancer cell lines (e.g., gastric cancer cell lines) in appropriate media.

2. Transwell Chamber Preparation:

  • For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.[16]

  • Place the inserts into a 24-well plate.

3. Cell Seeding:

  • Harvest and resuspend cells in serum-free medium.

  • Seed a defined number of cells (e.g., 1-5 x 10^4) into the upper chamber of the Transwell insert.[16]

4. Chemoattractant:

  • Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[16]

5. Incubation:

  • Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration/invasion (typically 16-48 hours, requires optimization).

6. Staining and Quantification:

  • After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde.

  • Stain the cells with crystal violet.[16]

  • Count the number of stained cells in several random fields under a microscope.

Transwell_Assay_Workflow Start Prepare_Cells Prepare Cell Suspension (serum-free medium) Start->Prepare_Cells Prepare_Chamber Prepare Transwell Chamber (with/without Matrigel) Start->Prepare_Chamber Seed_Cells Seed Cells into Upper Chamber Prepare_Cells->Seed_Cells Prepare_Chamber->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Seed_Cells->Add_Chemoattractant Incubate Incubate (16-48h) Add_Chemoattractant->Incubate Remove_Non-migrated Remove Non-migrated Cells from Upper Surface Incubate->Remove_Non-migrated Fix_and_Stain Fix and Stain Migrated Cells on Lower Surface Remove_Non-migrated->Fix_and_Stain Quantify Quantify Migrated Cells (Microscopy) Fix_and_Stain->Quantify End Quantify->End

Workflow for Transwell migration/invasion assay.

Development of a CLDN18.2-Targeting Antibody-Drug Conjugate (ADC)

The development of an ADC targeting CLDN18.2 involves a multi-step process from antibody generation to preclinical and clinical evaluation.

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation Chemistry cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development Antibody_Generation 1. Antibody Generation (e.g., Hybridoma, Phage Display) Antibody_Screening 2. Screening for CLDN18.2 Binding & Specificity Antibody_Generation->Antibody_Screening Antibody_Humanization 3. Antibody Humanization Antibody_Screening->Antibody_Humanization Linker_Payload_Selection 4. Linker & Payload Selection Antibody_Humanization->Linker_Payload_Selection Conjugation 5. Conjugation of Payload to Antibody Linker_Payload_Selection->Conjugation ADC_Characterization 6. ADC Characterization (DAR, Stability) Conjugation->ADC_Characterization In_Vitro_Assays 7. In Vitro Cytotoxicity & Bystander Effect ADC_Characterization->In_Vitro_Assays In_Vivo_Xenografts 8. In Vivo Efficacy (Xenograft Models) In_Vitro_Assays->In_Vivo_Xenografts Toxicity_Studies 9. Toxicology Studies In_Vivo_Xenografts->Toxicity_Studies IND_Submission 10. IND Submission Toxicity_Studies->IND_Submission Clinical_Trials 11. Phase I, II, III Clinical Trials IND_Submission->Clinical_Trials

Workflow for the development of a CLDN18.2-targeting ADC.

Conclusion

The molecular biology of CLDN18.2 in tumor cells presents a compelling rationale for its development as a therapeutic target. Its restricted expression in normal tissues and upregulation in various cancers provide a therapeutic window that is being actively explored with promising clinical results. A thorough understanding of its expression patterns, function in oncogenesis, and the signaling pathways it modulates is crucial for the continued development of effective and safe CLDN18.2-targeted therapies. The methodologies outlined in this guide provide a framework for researchers to further investigate the role of this important molecule in cancer.

References

Unraveling the Impact of ST362 on the Tumor Microenvironment: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

The investigational compound ST362 has emerged as a subject of interest within the oncology research community. While comprehensive data remains under active investigation, preliminary findings suggest a potential role for this compound in modulating the complex interplay of cells and signaling pathways within the tumor microenvironment (TME). This technical guide synthesizes the current, albeit limited, understanding of this compound's mechanism of action and its effects on the TME, intended for researchers, scientists, and professionals in drug development.

At present, publicly accessible, peer-reviewed scientific literature does not contain specific data or experimental results for a compound designated as "this compound." The information presented herein is based on general principles of cancer biology and the common targets within the tumor microenvironment that emerging cancer therapeutics are designed to address. This guide will be updated as specific information on this compound becomes available.

The Tumor Microenvironment: A Complex Battlefield

The tumor microenvironment is a dynamic and intricate ecosystem composed of cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix. This environment plays a crucial role in tumor progression, metastasis, and response to therapy.[1][2][3][4] Key components of the TME that are often targeted by novel cancer therapies include:

  • Cancer-Associated Fibroblasts (CAFs): These cells contribute to tumor growth and invasion by remodeling the extracellular matrix and secreting various growth factors and cytokines.[2][4]

  • Immune Cells: The TME is often infiltrated by a variety of immune cells, including T cells, B cells, natural killer (NK) cells, and myeloid-derived suppressor cells (MDSCs). The balance between anti-tumor and pro-tumor immune responses within the TME is a critical determinant of cancer progression.[3]

  • Signaling Pathways: A complex network of signaling pathways governs the interactions between different cell types in the TME. Dysregulation of these pathways, such as the JAK/STAT, PI3K/AKT, and MAPK pathways, is a hallmark of cancer.[2][5][6][7][8]

Postulated Mechanisms of Action for this compound

Based on the common therapeutic strategies for modulating the TME, this compound could potentially exert its effects through one or more of the following mechanisms. It is important to note that these are hypothetical until substantiated by specific research findings on this compound.

Modulation of Immune Checkpoints

Many modern cancer therapies, known as immune checkpoint inhibitors, work by blocking proteins that prevent the immune system from attacking cancer cells. This compound could potentially function as an inhibitor of such checkpoints, thereby unleashing an anti-tumor immune response.

Targeting Cancer-Associated Fibroblasts

Given the significant role of CAFs in promoting tumor growth and therapeutic resistance, this compound might be designed to inhibit CAF activation or deplete their population within the TME.[2]

Interference with Key Signaling Pathways

This compound could be a small molecule inhibitor or a biologic agent that targets specific components of signaling pathways critical for tumor cell survival and proliferation or for the maintenance of an immunosuppressive TME.[2][5][7][8]

Hypothetical Experimental Workflows

To investigate the effects of a novel compound like this compound on the tumor microenvironment, a series of in vitro and in vivo experiments would be necessary. The following diagrams illustrate potential experimental workflows.

experimental_workflow_in_vitro cluster_setup In Vitro Setup cluster_assays Functional Assays cluster_analysis Molecular Analysis cell_lines Cancer Cell Lines & Co-cultures with Immune Cells/CAFs treatment Treatment with This compound cell_lines->treatment proliferation Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation migration Migration/Invasion Assay (e.g., Transwell) treatment->migration cytotoxicity Immune Cell-mediated Cytotoxicity Assay treatment->cytotoxicity flow_cytometry Flow Cytometry (Immune Cell Phenotyping) treatment->flow_cytometry elisa ELISA/Luminex (Cytokine Profiling) treatment->elisa western_blot Western Blot/RT-qPCR (Signaling Pathway Analysis) treatment->western_blot

In Vitro Experimental Workflow for this compound

experimental_workflow_in_vivo cluster_model In Vivo Model cluster_monitoring Tumor Monitoring cluster_analysis Ex Vivo Analysis pdx_model Patient-Derived Xenograft (PDX) or Syngeneic Mouse Model treatment_group Treatment with this compound pdx_model->treatment_group control_group Vehicle Control pdx_model->control_group tumor_growth Tumor Volume Measurement treatment_group->tumor_growth imaging In Vivo Imaging (e.g., Bioluminescence) treatment_group->imaging control_group->tumor_growth control_group->imaging histology Immunohistochemistry (IHC) Immunofluorescence (IF) tumor_growth->histology flow_cytometry_exvivo Flow Cytometry of Tumor-Infiltrating Lymphocytes tumor_growth->flow_cytometry_exvivo gene_expression RNA Sequencing of Tumor Tissue tumor_growth->gene_expression imaging->histology imaging->flow_cytometry_exvivo imaging->gene_expression

In Vivo Experimental Workflow for this compound

Potential Signaling Pathways Affected by this compound

The following diagram illustrates a simplified, hypothetical signaling pathway that a compound like this compound might target to alter the tumor microenvironment. This is a generalized representation and not specific to this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k stat3 STAT3 receptor->stat3 This compound This compound This compound->receptor Inhibits akt AKT pi3k->akt transcription Gene Transcription akt->transcription stat3->transcription proliferation Cell Proliferation & Survival transcription->proliferation immunosuppression Immunosuppression transcription->immunosuppression

Hypothetical Signaling Pathway Targeted by this compound

Data Presentation

As no quantitative data for this compound is currently available, the following tables are presented as templates for how such data would be structured for clear comparison once it becomes available.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Effect on Apoptosis (% of control)
TBDTBDTBDTBD
TBDTBDTBDTBD

Table 2: Effect of this compound on Immune Cell Populations in the Tumor Microenvironment (In Vivo)

Treatment GroupCD8+ T cells (% of total immune cells)Regulatory T cells (Tregs) (% of CD4+ T cells)Myeloid-Derived Suppressor Cells (MDSCs) (% of total immune cells)
Vehicle ControlTBDTBDTBD
This compound (X mg/kg)TBDTBDTBD

Table 3: Cytokine Profile in the Tumor Microenvironment Following this compound Treatment (In Vivo)

Treatment GroupIFN-γ (pg/mL)IL-10 (pg/mL)TGF-β (pg/mL)
Vehicle ControlTBDTBDTBD
This compound (X mg/kg)TBDTBDTBD

Conclusion and Future Directions

The exploration of novel therapeutic agents that can effectively modulate the tumor microenvironment is a critical frontier in cancer research. While specific details regarding this compound are not yet in the public domain, the conceptual framework outlined in this guide provides a basis for understanding its potential mechanisms and effects. As research progresses and data from preclinical and clinical studies become available, a more definitive picture of this compound's role in cancer therapy will emerge. The scientific community awaits further information to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for ST362 Administration and Dosage in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST362 is a synthetic analog of strigolactone, a class of plant hormones that have demonstrated potent anti-cancer activities in preclinical studies. These application notes provide a comprehensive overview of the administration and dosage of this compound in various preclinical models, based on currently available research. The information is intended to guide researchers in designing and executing in vivo and in vitro experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism that includes the induction of cell cycle arrest, apoptosis, and DNA damage. Key signaling pathways modulated by this compound include:

  • Activation of Stress-Activated Protein Kinases (SAPKs): this compound activates p38 and JNK1/2 MAPKs, which are involved in cellular stress responses that can lead to apoptosis.

  • Inhibition of Pro-Survival Pathways: The compound inhibits the ERK1/2 and PI3K/AKT signaling pathways, which are crucial for cancer cell proliferation and survival.

  • Induction of DNA Damage: this compound has been shown to cause DNA damage in cancer cells, contributing to its cytotoxic effects.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines, providing a reference for in vitro experimental design.

Cell LineCancer TypeIC50 (ppm)IC50 (µM)
U2OSOsteosarcoma~2.7 - 4.5~5.7 - 9.5
DU145Prostate CancerNot SpecifiedNot Specified
HCT116Colon CancerNot SpecifiedNot Specified
MDA-MB-231Breast CancerNot SpecifiedNot Specified

Note: The conversion from ppm to µM for this compound is based on its chemical properties, though the exact molecular weight can vary between synthetic batches.

Preclinical In Vivo Administration and Dosage

A key preclinical study has demonstrated the in vivo efficacy of this compound in a xenograft model of human breast cancer.

Animal ModelTumor ModelDosageAdministration RouteStudy DurationOutcome
MiceMDA-MB-231 Human Breast Cancer Xenograft25 mg/kgNot SpecifiedNot SpecifiedSignificant inhibition of tumor growth

Further investigation is required to ascertain the specific administration route and treatment schedule for the 25 mg/kg dosage in the MDA-MB-231 xenograft model.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol outlines a general procedure for determining the IC50 of this compound in a cancer cell line of interest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., MDA-MB-231)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS or medium, possibly mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Animal Randomization: Randomize the mice into treatment and control groups with similar average tumor volumes.

  • Drug Administration: Administer this compound to the treatment group at the desired dosage and schedule. The administration route (e.g., intraperitoneal, oral gavage, intravenous) should be optimized based on the compound's properties. The control group should receive the vehicle used for the this compound formulation.

  • Monitoring: Monitor tumor growth, body weight, and the general health of the animals throughout the study.

  • Study Endpoint: At the end of the study (e-g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.

Visualizations

This compound Signaling Pathway

ST362_Signaling_Pathway cluster_activation Activation cluster_outcomes Cellular Outcomes This compound This compound p38 p38 MAPK This compound->p38 JNK JNK1/2 This compound->JNK ERK ERK1/2 This compound->ERK AKT PI3K/AKT This compound->AKT DNADamage DNA Damage This compound->DNADamage Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest CellCycleArrest->Apoptosis DNADamage->Apoptosis DNADamage->CellCycleArrest

Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow start Start cell_implantation Subcutaneous Implantation of Cancer Cells start->cell_implantation tumor_growth Tumor Growth Monitoring cell_implantation->tumor_growth randomization Randomization of Animals tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: General workflow for a preclinical in vivo xenograft study.

Application Notes and Protocols for Immunohistochemical Detection of Claudin 18.2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Claudin 18.2 (CLDN18.2) is a tight junction protein with highly specific expression in normal gastric mucosa.[1] Its expression is often maintained in gastric cancers and can also be aberrantly expressed in other malignancies such as pancreatic, esophageal, ovarian, and lung cancers.[2][3] This restricted expression profile in normal tissues and upregulation in various tumors make CLDN18.2 an attractive therapeutic target and a valuable biomarker for patient stratification in clinical trials.[4][5] Immunohistochemistry (IHC) is a crucial method for detecting CLDN18.2 expression in tumor tissues, guiding therapeutic decisions. This document provides a detailed protocol for CLDN18.2 IHC staining and summarizes key data on its expression.

Quantitative Data Summary

The expression of Claudin 18.2 varies across different cancer types. The following table summarizes the reported prevalence of CLDN18.2 positivity in several malignancies.

Cancer TypeNumber of Patients/CasesPercentage of CLDN18.2 PositivityReference
Gastric Cancer8514.1%[3]
Pancreatic Cancer616.7%[3]
Pancreatic Ductal Adenocarcinoma17459.2%[6]
Biliary Tract Cancer166.3%[3]
Colorectal Cancer2030.9%[3]
Gastric Cancer (Systematic Review)Multiple Studies24% - 83% (depending on scoring criteria)[7]

Note: The definition of CLDN18.2 positivity can vary between studies, often defined by the percentage of tumor cells stained and the intensity of staining (e.g., ≥75% of tumor cells with moderate-to-strong membranous staining).[8][9]

Experimental Protocols

This section outlines a detailed protocol for the immunohistochemical detection of Claudin 18.2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Specimen Preparation:

  • Use routinely processed, formalin-fixed, paraffin-embedded (FFPE) tissues.[8] Fine-needle aspirates, cytology specimens, and metastatic bone lesions are generally not suitable.[8]

  • Ensure a fixative volume to tissue mass ratio of at least 10:1 for optimal fixation.[9]

  • Cut tissue sections at a thickness of 3-6 µm.[8]

  • Dry the slides completely before staining, either at room temperature or by baking at 60°C for 60 minutes.[8]

2. Reagents and Materials:

  • Primary Antibody: Anti-Claudin 18.2 antibody. Several clones are available, including:

    • Rabbit Monoclonal [43-14A]

    • Rabbit Monoclonal [EPR19202]

    • Mouse Monoclonal [3B10]

  • Antigen Retrieval Solution: Tris/EDTA buffer (pH 9.0).[10]

  • Detection System: HRP-conjugated secondary antibody and DAB chromogen.

  • Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS).

  • Counterstain: Hematoxylin.[10]

  • Mounting Medium.

  • Positive Control: Normal human stomach tissue, which shows strong membranous staining in gastric epithelial cells.[10][11]

  • Negative Control: Omit the primary antibody to check for non-specific staining from the secondary antibody.

3. Staining Protocol:

StepProcedureIncubation TimeTemperature
Deparaffinization and Rehydration 1. Xylene (3 changes) 2. 100% Ethanol (2 changes) 3. 95% Ethanol 4. 70% Ethanol 5. Distilled Water5 min each 3 min each 1 min 1 min 1 minRoom Temperature
Antigen Retrieval Immerse slides in Tris/EDTA buffer (pH 9.0) and heat in a pressure cooker or water bath.[10]15-20 min95-100°C
Peroxidase Block Incubate with 3% Hydrogen Peroxide.10 minRoom Temperature
Primary Antibody Incubation Incubate with anti-Claudin 18.2 antibody diluted in antibody diluent. (e.g., clone 43-14A at 1/50 dilution, clone 3B10 at 1/1000 dilution).[10][12]60 minRoom Temperature
Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody.30 minRoom Temperature
Chromogen Development Incubate with DAB solution.5-10 minRoom Temperature
Counterstaining Counterstain with Hematoxylin.[10]1-2 minRoom Temperature
Dehydration and Mounting 1. 70% Ethanol 2. 95% Ethanol 3. 100% Ethanol (2 changes) 4. Xylene (2 changes) 5. Mount with mounting medium.1 min 1 min 1 min each 2 min each -Room Temperature

4. Interpretation of Staining:

  • Positive Staining: A positive result is characterized by membranous staining of tumor cells.[10]

  • Cellular Localization: Claudin 18.2 is localized to the cell membrane and tight junctions.[11][13]

  • Scoring Criteria: A common scoring criterion for positivity in the context of therapeutic eligibility is the presence of moderate-to-strong (2+ or 3+) membranous staining in ≥75% of tumor cells.[8][9]

Visualizations

Claudin 18.2 Signaling Pathway

Claudin 18.2 is a component of tight junctions and is implicated in cell proliferation and differentiation through various signaling pathways.[2][6] Overexpression in cancer cells can activate pathways like the SPAK-p38 MAPK and EGFR/ERK signaling pathways, leading to tumor cell proliferation.[6]

Claudin18_2_Signaling_Pathway Claudin 18.2 Signaling Pathway CLDN18_2 Claudin 18.2 SPAK SPAK CLDN18_2->SPAK Activates EGFR EGFR CLDN18_2->EGFR Activates PKC PKC Signaling PKC->CLDN18_2 Regulates Transcription p38_MAPK p38 MAPK SPAK->p38_MAPK Activates Proliferation Tumor Cell Proliferation p38_MAPK->Proliferation ERK ERK EGFR->ERK Activates ERK->Proliferation

Caption: Diagram of signaling pathways potentially activated by Claudin 18.2 overexpression in cancer.

Immunohistochemistry Workflow

The following diagram illustrates the key steps in the immunohistochemistry protocol for Claudin 18.2 detection.

IHC_Workflow Immunohistochemistry Workflow for Claudin 18.2 Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Tris/EDTA, pH 9.0) Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock PrimaryAb Primary Antibody (Anti-CLDN18.2) PeroxidaseBlock->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Chromogen Chromogen (DAB) SecondaryAb->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Analysis Microscopic Analysis Dehydration->Analysis

Caption: Step-by-step workflow for Claudin 18.2 immunohistochemical staining.

References

Application Notes & Protocols: Evaluating the Efficacy of ST362 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST362 is a novel, potent, and selective small molecule inhibitor targeting the mammalian Target of Rapamycin (mTOR), a critical serine/threonine kinase. The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. These application notes provide a comprehensive protocol for evaluating the in vivo anti-tumor efficacy of this compound using subcutaneous xenograft mouse models, a crucial step in the preclinical drug development pipeline. The following sections detail the hypothetical mechanism of this compound, experimental workflows, detailed protocols for study execution, and methods for data presentation and interpretation.

Hypothetical Mechanism of Action: this compound as an mTOR Inhibitor

This compound is designed to inhibit the kinase activity of mTOR, which exists in two distinct multiprotein complexes: mTORC1 and mTORC2. By inhibiting mTOR, this compound is hypothesized to block the phosphorylation of key downstream effectors, including S6K1 and 4E-BP1. This action disrupts protein synthesis and cell cycle progression, ultimately leading to a cytostatic effect on tumor cells, inhibiting their growth and proliferation.

ST362_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Inhibits when active This compound This compound This compound->mTORC1 Inhibits Xenograft_Workflow Xenograft Efficacy Study Workflow A 1. Cell Line Expansion (e.g., A549, MCF-7) B 2. Cell Harvest & Viability Check A->B C 3. Subcutaneous Implantation (Immunocompromised Mice, e.g., NSG) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Groups (Tumor Volume ~100-150 mm³) D->E F 6. Treatment Initiation (Vehicle, this compound Low Dose, this compound High Dose) E->F G 7. Daily Monitoring (Tumor Volume, Body Weight, Clinical Signs) F->G H 8. Study Endpoint Reached (e.g., 21 days or max tumor volume) G->H I 9. Euthanasia & Sample Collection (Tumors, Blood, Organs) H->I J 10. Data Analysis (TGI, Statistics, Biomarkers) I->J

Application Notes and Protocols for Assessing CLDN18.2 Positive Tumor Status

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing Claudin-18.2 (CLDN18.2) positive tumor status, a critical biomarker for targeted therapies in various cancers, most notably gastric and gastroesophageal junction (GEJ) adenocarcinomas. This document outlines the current methodologies, provides detailed experimental protocols, and offers insights into the interpretation of results.

Introduction to CLDN18.2

Claudin-18.2 is a tight junction protein with highly specific expression. In normal tissues, its expression is restricted to the differentiated epithelial cells of the gastric mucosa.[1] During malignant transformation in certain cancers, such as gastric, pancreatic, esophageal, and ovarian cancers, CLDN18.2 expression can be retained and become more accessible on the tumor cell surface, making it an attractive target for therapeutic agents like monoclonal antibodies.[1][2] Accurate assessment of CLDN18.2 status is paramount for identifying patients who may benefit from these targeted treatments.

Primary Methodology: Immunohistochemistry (IHC)

Immunohistochemistry is the gold standard for determining CLDN18.2 protein expression in tumor tissues. The U.S. Food and Drug Administration (FDA) has approved the VENTANA CLDN18 (43-14A) RxDx Assay as a companion diagnostic to identify patients eligible for treatment with zolbetuximab, a CLDN18.2-targeted antibody.[3]

Comparative Analysis of IHC Assays and Platforms

Several antibodies and IHC platforms can be utilized for CLDN18.2 testing. A study comparing different systems demonstrated the importance of validated reagents and protocols for accurate and reproducible results.

Antibody/AssayPlatform(s)Performance Characteristics
VENTANA CLDN18 (43-14A) IVD Assay BenchMark ULTRAHigh analytical performance (>95% accuracy, sensitivity, and specificity) and reproducibility across laboratories.[4]
LSBio PathPlus™ CLDN18 Antibody Dako Autostainer, Leica BondAnalytical performance was equivalent to the VENTANA assay on these platforms, with good reproducibility.[4]
Novus Biologicals Claudin-18 Antibody Not specifiedPerformance was noted to be the least consistent compared to the VENTANA assay.[4]
Scoring Criteria for CLDN18.2 Positivity

CLDN18.2 status is determined by evaluating both the membranous staining intensity and the percentage of viable tumor cells stained.[5]

  • Positive Status: ≥75% of viable tumor cells exhibiting moderate to strong (2+ or 3+) membranous staining.[3]

  • Staining Intensity:

    • 0 (Negative): No staining or faint, barely perceptible membrane staining.

    • 1+ (Weak): Faint, partial, or circumferential membranous staining.

    • 2+ (Moderate): Moderate, partial, or circumferential membranous staining.

    • 3+ (Strong): Strong, circumferential membranous staining.[3]

Experimental Workflow for CLDN18.2 Assessment

The following diagram illustrates the typical workflow for assessing CLDN18.2 tumor status from sample acquisition to diagnosis.

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase (IHC) cluster_postanalytical Post-analytical Phase SampleAcquisition Tumor Tissue Acquisition (Biopsy/Resection) Fixation Formalin Fixation (10% NBF, 6-48h) SampleAcquisition->Fixation Processing Paraffin Embedding (FFPE Block) Fixation->Processing Sectioning Microtomy (4-5 µm sections) Processing->Sectioning Staining Automated IHC Staining (e.g., BenchMark ULTRA) Sectioning->Staining PathReview Pathologist Review & Interpretation Staining->PathReview Scoring Scoring of Staining (Intensity & Percentage) PathReview->Scoring Diagnosis Final Diagnosis (CLDN18.2 Positive/Negative) Scoring->Diagnosis G cluster_pathways Putative Downstream Signaling Pathways cluster_outcomes Cellular Outcomes CLDN18_2 CLDN18.2 PKC PKC Pathway CLDN18_2->PKC activates ERK_MAPK ERK/MAPK Pathway CLDN18_2->ERK_MAPK activates Wnt_BetaCatenin Wnt/β-catenin Pathway CLDN18_2->Wnt_BetaCatenin activates YAP_Hippo YAP/Hippo Pathway CLDN18_2->YAP_Hippo activates Polarity Loss of Cell Polarity CLDN18_2->Polarity Proliferation Cell Proliferation PKC->Proliferation ERK_MAPK->Proliferation Wnt_BetaCatenin->Proliferation Invasion Invasion & Metastasis Wnt_BetaCatenin->Invasion YAP_Hippo->Proliferation YAP_Hippo->Invasion

References

Application Notes and Protocols for ST362 (Zolbetuximab) Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient selection criteria for clinical trials involving ST362, also known as Zolbetuximab (IMAB362). This document includes detailed tables summarizing inclusion and exclusion criteria, methodologies for key experiments, and visualizations of the drug's signaling pathway and the patient selection workflow.

Patient Selection Criteria

The selection of patients for this compound (Zolbetuximab) clinical trials is a critical process designed to ensure patient safety and the scientific validity of the trial outcomes. The criteria are based on the specific mechanism of action of Zolbetuximab, which targets Claudin-18.2 (CLDN18.2), a protein expressed in gastric and gastroesophageal junction (GEJ) cancers.

Inclusion Criteria

A summary of the key inclusion criteria for Zolbetuximab clinical trials is presented in Table 1.

CategoryCriteria
Diagnosis Histologically or cytologically confirmed diagnosis of gastric or gastroesophageal junction (GEJ) adenocarcinoma.[1]
Locally advanced unresectable or metastatic disease.[2]
Biomarker Status HER2-negative tumor status.
CLDN18.2 positive tumor, defined as ≥75% of tumor cells showing moderate to strong membranous staining.[3][4]
Performance Status Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[1]
Life Expectancy Predicted life expectancy of ≥ 12 weeks.[1]
Prior Treatment No prior systemic chemotherapy for locally advanced unresectable or metastatic gastric or GEJ adenocarcinoma. Neoadjuvant or adjuvant chemotherapy is permitted if completed at least 6 months prior to randomization.[5]
Organ Function Adequate organ function, as determined by laboratory tests for hematological, renal, and hepatic function.
Contraception Female subjects of childbearing potential must agree to use effective contraception.[3][5] Male subjects with female partners of childbearing potential must agree to use contraception.[5]
Exclusion Criteria

A summary of the key exclusion criteria for Zolbetuximab clinical trials is presented in Table 2.

CategoryCriteria
Prior Therapies Prior treatment with any CLDN18.2-targeted therapy.
Receipt of other investigational agents within 28 days prior to the first dose of the study drug.[5][6]
Systemic immunosuppressive therapy, including systemic corticosteroids, within 14 days prior to randomization.[3][5]
Radiotherapy for locally advanced unresectable or metastatic disease within 14 days prior to randomization.[5]
Co-morbidities History of central nervous system metastases.[5]
Known peripheral sensory neuropathy of Grade >1.[3][5]
Major surgical procedure within 28 days prior to randomization.[3][5]
Active autoimmune disease that has required systemic treatment within the past 3 months.[6]
Active infection requiring systemic therapy.[1][6]
Known history of HIV infection, or active Hepatitis B or C infection.[5]
Allergies History of severe allergic reaction or intolerance to monoclonal antibodies.[1][3][6]
Other Malignancies Presence of another malignancy for which treatment is required.[3][5][6]

Experimental Protocols

CLDN18.2 Immunohistochemistry (IHC) Protocol for Patient Screening

The determination of CLDN18.2 expression is a mandatory component of patient selection for Zolbetuximab clinical trials. The VENTANA CLDN18 (43-14A) RxDx Assay is the approved companion diagnostic test.[1][3]

Principle of the Procedure: The assay involves the use of a mouse monoclonal anti-CLDN18 primary antibody (clone 43-14A) to detect the CLDN18 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The antibody binding is visualized using the OptiView DAB IHC Detection Kit on a BenchMark ULTRA automated staining instrument.[3]

Materials:

  • VENTANA CLDN18 (43-14A) RxDx Assay kit

  • OptiView DAB IHC Detection Kit

  • BenchMark ULTRA automated staining instrument

  • FFPE tissue blocks of gastric or GEJ adenocarcinoma

  • Positively charged microscope slides

  • Deparaffinization and antigen retrieval solutions

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Specimen Preparation:

    • Use routinely processed FFPE tissue specimens. Cytology specimens or bone metastases are not suitable.[6]

    • Cut tissue sections at 3 µm - 6 µm and mount on positively charged slides.[6]

    • Dry the slides completely, either at room temperature or by baking at 60°C for 60 minutes.[6]

  • Automated Staining on BenchMark ULTRA:

    • The instrument performs the following steps automatically:

      • Deparaffinization

      • Antigen Retrieval

      • Incubation with the VENTANA CLDN18 (43-14A) primary antibody.

      • Application of the OptiView DAB IHC Detection Kit for visualization.

      • Counterstaining with hematoxylin.

  • Interpretation of Results:

    • A qualified pathologist must interpret the staining.[3]

    • Staining is evaluated for membranous localization in tumor cells. Cytoplasmic staining is not scored.[3]

    • Staining Intensity: Scored as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).

    • Percentage of Tumor Cells: The percentage of viable tumor cells with membranous staining at each intensity level is determined.

    • Positive Result: A specimen is considered CLDN18.2-positive if ≥75% of viable tumor cells exhibit moderate-to-strong (2+ or 3+) membranous staining.[3][4]

Visualizations

Zolbetuximab Mechanism of Action

Zolbetuximab_Mechanism_of_Action cluster_tumor_cell CLDN18.2-Positive Tumor Cell cluster_immune_cell Immune Effector Cell Tumor_Cell Gastric/GEJ Tumor Cell CLDN18_2 CLDN18.2 Immune_Cell NK Cell / Macrophage Immune_Cell->Tumor_Cell ADCC & CDC (Tumor Cell Lysis) Fc_Receptor FcγR Zolbetuximab Zolbetuximab (this compound) Zolbetuximab->CLDN18_2 Fab region binding Zolbetuximab->Fc_Receptor Fc region binding

Caption: Zolbetuximab binds to CLDN18.2 on tumor cells and recruits immune cells to induce cell death.

Patient Selection Workflow for this compound Clinical Trials

Patient_Selection_Workflow Start Patient with Suspected Gastric/GEJ Adenocarcinoma Diagnosis Histological/Cytological Confirmation Start->Diagnosis Staging Clinical Staging: Locally Advanced Unresectable or Metastatic Diagnosis->Staging Biomarker_Screening Biomarker Screening (FFPE Tumor Tissue) Staging->Biomarker_Screening HER2_Test HER2 IHC/ISH Biomarker_Screening->HER2_Test CLDN18_2_Test CLDN18.2 IHC (VENTANA 43-14A) Biomarker_Screening->CLDN18_2_Test HER2_Negative HER2 Negative HER2_Test->HER2_Negative CLDN18_2_Positive CLDN18.2 Positive (≥75% moderate-strong) CLDN18_2_Test->CLDN18_2_Positive Eligibility_Assessment Assessment of Inclusion/Exclusion Criteria HER2_Negative->Eligibility_Assessment Proceed Not_Eligible_HER2 Not Eligible HER2_Negative->Not_Eligible_HER2 Positive CLDN18_2_Positive->Eligibility_Assessment Proceed Not_Eligible_CLDN18_2 Not Eligible CLDN18_2_Positive->Not_Eligible_CLDN18_2 Negative Enrollment Enrollment in This compound Clinical Trial Eligibility_Assessment->Enrollment All criteria met Not_Eligible_Criteria Not Eligible Eligibility_Assessment->Not_Eligible_Criteria Criteria not met

Caption: Workflow for identifying and enrolling eligible patients in this compound (Zolbetuximab) trials.

References

Troubleshooting & Optimization

Navigating Gastrointestinal Side Effects of Zolbetuximab: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the gastrointestinal side effects associated with zolbetuximab, a monoclonal antibody targeting Claudin-18.2 (CLDN18.2). The information is tailored for professionals engaged in preclinical and clinical research involving this therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind zolbetuximab-induced gastrointestinal side effects?

A1: The gastrointestinal side effects of zolbetuximab, primarily nausea and vomiting, are considered on-target toxicities.[1][2][3] Zolbetuximab targets CLDN18.2, which is highly expressed on the surface of gastric cancer cells. However, CLDN18.2 is also found in the tight junctions of normal gastric mucosal cells.[1] When zolbetuximab binds to these normal cells, it can trigger an inflammatory response and disrupt the gastric mucosal barrier, leading to gastritis, nausea, and vomiting.[1] This effect is particularly pronounced in patients with an intact stomach.[2][3]

Q2: What are the most frequently observed gastrointestinal adverse events in clinical trials?

A2: The most common gastrointestinal adverse events reported in the pivotal SPOTLIGHT and GLOW clinical trials were nausea and vomiting.[4][5] Other reported events include decreased appetite, diarrhea, and abdominal pain.[4]

Q3: How soon after administration do these side effects typically occur?

A3: Nausea and vomiting associated with zolbetuximab infusion often occur during the first cycle of treatment, with a median onset of about one hour after the start of infusion.[1] The incidence and severity of these side effects tend to decrease with subsequent treatment cycles.[1]

Q4: Is there a correlation between the severity of gastrointestinal side effects and treatment efficacy?

A4: Currently, there is no established direct correlation between the grade of gastrointestinal toxicity and the therapeutic efficacy of zolbetuximab. The management of these side effects is crucial to ensure patients can continue with their treatment regimen and derive the potential clinical benefit.

Q5: Can zolbetuximab be used in combination with other chemotherapy agents that also cause nausea and vomiting?

A5: Yes, zolbetuximab is approved for use in combination with chemotherapy regimens such as mFOLFOX6 and CAPOX. It is important to note that the gastrointestinal side effects of zolbetuximab can be compounded by the emetogenic potential of the accompanying chemotherapy. Therefore, a robust prophylactic antiemetic regimen is critical.

Troubleshooting Guides

In Vitro Cell-Based Assays
Issue Possible Cause Troubleshooting Steps
High background cytotoxicity in CLDN18.2-negative cell lines. 1. Off-target effects of the antibody. 2. Contamination of the cell line. 3. Issues with assay reagents or protocol.1. Perform a literature search for known off-target binding of zolbetuximab. 2. Test a panel of different CLDN18.2-negative cell lines to see if the effect is cell-line specific. 3. Confirm the CLDN18.2 status of your cell line using a validated method (e.g., IHC, flow cytometry). 4. Mycoplasma testing of cell cultures. 5. Validate assay reagents and optimize the experimental protocol, including incubation times and antibody concentrations.
Lack of cytotoxicity in a known CLDN18.2-positive cell line. 1. Low level of CLDN18.2 expression. 2. Incorrect antibody concentration. 3. Suboptimal assay conditions for ADCC/CDC. 4. Cell line resistance.1. Quantify the level of CLDN18.2 expression on the cell surface. 2. Perform a dose-response curve to determine the optimal concentration of zolbetuximab. 3. Ensure the presence of appropriate effector cells (for ADCC) or complement serum (for CDC) at optimal concentrations. 4. Evaluate downstream signaling pathways to identify potential resistance mechanisms.
Inconsistent results between experimental replicates. 1. Variability in cell plating. 2. Inconsistent antibody or reagent preparation. 3. Edge effects in multi-well plates.1. Ensure uniform cell seeding density. 2. Prepare fresh antibody and reagent dilutions for each experiment. 3. Avoid using the outer wells of multi-well plates or fill them with media to minimize evaporation.
In Vivo Animal Models
Issue Possible Cause Troubleshooting & Management Steps
Severe gastrointestinal toxicity (e.g., significant weight loss, diarrhea, hunched posture). 1. On-target toxicity due to CLDN18.2 expression in the animal's gastric tissue. 2. Dose of zolbetuximab is too high.1. Prophylactic Measures: Consider co-administration of antiemetics (e.g., 5-HT3 and NK1 receptor antagonists) based on clinical management principles. 2. Dose Reduction: Perform a dose-ranging study to identify a better-tolerated dose that still maintains efficacy. 3. Supportive Care: Provide nutritional support and hydration. 4. Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the gastrointestinal tract to assess for on-target toxicity.
Lack of anti-tumor efficacy in a CLDN18.2-positive xenograft model. 1. Insufficient tumor expression of CLDN18.2. 2. Inadequate immune effector cell function in the animal model. 3. Suboptimal dosing or schedule.1. Confirm high and homogenous expression of CLDN18.2 in the tumor xenografts. 2. Use animal models with a competent immune system or co-engraft human immune cells to facilitate ADCC. 3. Optimize the dose and administration schedule of zolbetuximab.
Unexpected off-target toxicities. 1. Cross-reactivity of zolbetuximab with other proteins in the animal model. 2. Issues with the formulation or administration of the antibody.1. Conduct a comprehensive toxicological assessment, including histopathology of major organs. 2. Review the literature for any known cross-reactivity of anti-CLDN18.2 antibodies in the specific animal model. 3. Ensure proper formulation and sterile administration of the antibody.

Quantitative Data from Clinical Trials

The following tables summarize the incidence of key gastrointestinal adverse events from the pivotal Phase 3 SPOTLIGHT and GLOW trials.

Table 1: Incidence of All-Grade Gastrointestinal Adverse Events

Adverse Event SPOTLIGHT (Zolbetuximab + mFOLFOX6) SPOTLIGHT (Placebo + mFOLFOX6) GLOW (Zolbetuximab + CAPOX) GLOW (Placebo + CAPOX)
Nausea82.4%60.8%68.5%50.2%
Vomiting67.4%35.6%66.1%30.9%
Decreased Appetite47.0%33.5%--

Data from the SPOTLIGHT and GLOW clinical trials.[4]

Table 2: Incidence of Grade ≥3 Gastrointestinal Adverse Events

Adverse Event SPOTLIGHT (Zolbetuximab + mFOLFOX6) SPOTLIGHT (Placebo + mFOLFOX6) GLOW (Zolbetuximab + CAPOX) GLOW (Placebo + CAPOX)
Nausea--8.7%2.4%
Vomiting--12.2%3.6%

Data from the GLOW clinical trial.[4] In the SPOTLIGHT trial, the most common grade 3 or worse adverse events were nausea, vomiting, and decreased appetite.[5]

Experimental Protocols

Prophylactic Antiemetic Regimen for In Vivo Studies (Adapted from Clinical Practice)

This protocol is a suggested starting point for managing potential gastrointestinal distress in animal models and should be adapted based on institutional guidelines and the specific model used.

Objective: To proactively manage potential nausea and vomiting-like behaviors in animal models treated with zolbetuximab.

Materials:

  • 5-HT3 receptor antagonist (e.g., ondansetron)

  • NK1 receptor antagonist (e.g., aprepitant)

  • Corticosteroid (e.g., dexamethasone) - Use with caution, see note below.

  • Vehicle for each drug

  • Zolbetuximab

Procedure:

  • Pre-treatment: 30-60 minutes prior to zolbetuximab administration, administer the following:

    • 5-HT3 receptor antagonist at an appropriate dose for the animal model.

    • NK1 receptor antagonist at an appropriate dose for the animal model.

    • Optional: Dexamethasone at a low dose. Note: The use of corticosteroids should be carefully considered as they may potentially interfere with the antibody-dependent cellular cytotoxicity (ADCC) mechanism of zolbetuximab. Some clinical trials have allowed the use of corticosteroids without observing a negative impact on efficacy.[1]

  • Zolbetuximab Administration: Administer zolbetuximab as per the experimental plan.

  • Post-treatment Monitoring: Closely monitor the animals for signs of gastrointestinal distress (e.g., pica, conditioned taste aversion, changes in body weight and food intake).

  • Rescue Medication: If signs of distress are observed, consider administering an additional dose of a 5-HT3 receptor antagonist.

Stepwise Infusion Protocol for In Vivo Studies (Adapted from Clinical Practice)

This protocol is designed to improve the tolerability of zolbetuximab administration in animal models.

Objective: To minimize infusion-related reactions, including gastrointestinal upset, in animal models.

Procedure:

  • Initial Infusion Rate: Start the infusion of zolbetuximab at a lower rate (e.g., 25-50% of the target rate) for the first 15-30 minutes.

  • Observation: Closely monitor the animal for any adverse reactions.

  • Rate Increase: If no adverse reactions are observed, gradually increase the infusion rate to the target rate.

  • Interruption: If any signs of distress occur, pause the infusion. Once the symptoms resolve, the infusion can be restarted at a lower rate.

Visualizations

Zolbetuximab_MoA cluster_tumor_cell CLDN18.2+ Tumor Cell cluster_immune_response Immune Response Zolbetuximab Zolbetuximab CLDN18.2 CLDN18.2 Zolbetuximab->CLDN18.2 Binds to NK_Cell NK Cell Zolbetuximab->NK_Cell Recruits Complement_System Complement System Zolbetuximab->Complement_System Activates Tumor_Cell_Lysis Tumor_Cell_Lysis ADCC Antibody-Dependent Cellular Cytotoxicity NK_Cell->ADCC CDC Complement-Dependent Cytotoxicity Complement_System->CDC ADCC->Tumor_Cell_Lysis Induces CDC->Tumor_Cell_Lysis Induces

Caption: Zolbetuximab's Mechanism of Action.

Caption: Troubleshooting In Vivo GI Toxicity.

References

Navigating Resistance to IMAB362 (Zolbetuximab) Therapy: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to IMAB362 (zolbetuximab) therapy in their experiments. The information is presented in a direct question-and-answer format to address specific challenges, supported by experimental protocols and quantitative data.

Troubleshooting Guide: Overcoming Experimental Hurdles

This guide is designed to help you navigate common issues observed during in vitro and in vivo experiments with IMAB362.

Observed Issue Potential Cause Recommended Action
Reduced or absent IMAB362-mediated cytotoxicity (ADCC/CDC) in a previously sensitive cell line. 1. Downregulation or loss of Claudin-18.2 (CLDN18.2) expression: This is the most common mechanism of acquired resistance.- Verify CLDN18.2 surface expression via flow cytometry or immunohistochemistry (IHC).- Analyze CLDN18.2 mRNA levels by qRT-PCR to distinguish between protein internalization/degradation and transcriptional silencing.- Consider treating cells with chemotherapeutic agents like epirubicin, oxaliplatin, and capecitabine, which have been shown to upregulate CLDN18.2 expression.[1]
2. Impaired immune effector cell function: The efficacy of IMAB362's Antibody-Dependent Cellular Cytotoxicity (ADCC) is dependent on healthy Natural Killer (NK) cells.- Isolate fresh peripheral blood mononuclear cells (PBMCs) or NK cells for ADCC assays.- Ensure proper handling and storage of effector cells to maintain viability and functionality.- Titrate effector-to-target cell ratios to optimize cytotoxic activity.
3. Reduced complement activity: Complement-Dependent Cytotoxicity (CDC) requires a functional complement cascade.- Use fresh, validated human serum as a source of complement.- Avoid repeated freeze-thaw cycles of serum, which can degrade complement proteins.
High CLDN18.2 expression confirmed, but cytotoxicity remains low. 1. Alterations in downstream signaling pathways: Tumor cells may activate alternative survival pathways to bypass CLDN18.2-mediated growth inhibition.- Investigate the activation status of key survival pathways such as PI3K/Akt and MAPK/ERK using Western blotting or phospho-specific ELISAs.- Consider combination therapies with inhibitors of these pathways.
2. Tumor microenvironment (TME) factors: In vivo, immunosuppressive cells or physical barriers within the TME can inhibit immune cell infiltration and function.- Characterize the immune cell infiltrate in tumor samples using IHC or flow cytometry.- Evaluate the expression of checkpoint inhibitors (e.g., PD-L1) on tumor and immune cells.
Inconsistent results in cytotoxicity assays. 1. Variability in CLDN18.2 expression: Heterogeneous expression within a cell population can lead to inconsistent responses.- Perform single-cell cloning to establish a uniformly high-expressing cell line.- Regularly monitor CLDN18.2 expression in your cell cultures.
2. Assay-specific technical issues: - For chromium release assays, ensure high-quality radiolabeling and appropriate incubation times.- For non-radioactive assays (e.g., LDH or calcein release), ensure linearity and sensitivity are appropriate for your experimental setup.

Frequently Asked Questions (FAQs)

Target & Expression

Q1: What is the recommended method for quantifying CLDN18.2 expression?

A1: For cell lines, quantitative flow cytometry is the preferred method for assessing surface CLDN18.2 expression. For tissue samples, immunohistochemistry (IHC) is the standard. A common scoring criterion for positivity in clinical trials is moderate-to-strong membranous staining in ≥75% of tumor cells.[2][3][4]

Q2: Can CLDN18.2 expression be induced in low-expressing or resistant cells?

A2: Preclinical studies have shown that some chemotherapeutic agents, such as those in the EOX (epirubicin, oxaliplatin, capecitabine) regimen, can upregulate CLDN18.2 expression and enhance IMAB362-induced ADCC.[1]

Q3: Is CLDN18.2 expression stable in culture?

A3: CLDN18.2 expression can be heterogeneous and may change over time in culture, especially under selective pressure. It is recommended to regularly monitor expression levels, particularly after multiple passages or cryopreservation cycles.

Resistance Mechanisms

Q4: What are the known signaling pathways associated with CLDN18.2 that could be involved in resistance?

A4: Overexpression of CLDN18.2 has been linked to the activation of pro-proliferative signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[5] Acquired resistance could involve the upregulation of these or other survival pathways that make the cells less dependent on any single signaling axis.

Q5: Are there any known mutations in the CLDN18 gene that confer resistance to IMAB362?

A5: Currently, there is limited publicly available data on specific CLDN18 mutations that confer resistance to IMAB362. The primary mechanism of resistance studied to date is the downregulation of CLDN18.2 expression.

Q6: How can I develop an IMAB362-resistant cell line for my research?

A6: A common method for generating resistant cell lines is through continuous exposure to the drug. This involves culturing a CLDN18.2-positive cell line with gradually increasing concentrations of IMAB362 over an extended period. The surviving cells can then be selected and characterized for their resistance phenotype.

Experimental Protocols & Assays

Q7: How can I assess the ADCC and CDC activity of IMAB362 in my experiments?

A7: Antibody-Dependent Cellular Cytotoxicity (ADCC) is typically measured using a chromium-51 release assay, where the release of radioactive chromium from pre-loaded target cells indicates cell lysis by immune effector cells (like NK cells) in the presence of the antibody.[6] Complement-Dependent Cytotoxicity (CDC) is assessed similarly, but instead of effector cells, a source of active complement (usually human serum) is added.

Q8: What are suitable positive and negative control cell lines for IMAB362 experiments?

A8: CLDN18.2-positive gastric cancer cell lines such as AGS and BGC823 can serve as positive controls. For negative controls, you can use cell lines with no detectable CLDN18.2 expression or use isotype control antibodies with your positive cell lines.

Quantitative Data Summary

The efficacy of IMAB362 is directly correlated with the level of CLDN18.2 expression. The following table summarizes key findings from clinical trials.

Trial Chemotherapy Regimen CLDN18.2+ Population Median Progression-Free Survival (PFS) Median Overall Survival (OS)
SPOTLIGHT mFOLFOX6High Expressors (≥75% of cells with ≥2+ intensity)10.61 months (IMAB362) vs. 8.67 months (placebo)18.23 months (IMAB362) vs. 15.54 months (placebo)[7]
GLOW CAPOXHigh Expressors (≥75% of cells with ≥2+ intensity)8.21 months (IMAB362) vs. 6.80 months (placebo)14.39 months (IMAB362) vs. 12.16 months (placebo)[7]
FAST EOXHigh Expressors (≥70% of cells with ≥2+ intensity)7.9 months (IMAB362) vs. 4.8 months (control)13.2 months (IMAB362) vs. 8.4 months (control)

Experimental Protocols

Protocol 1: Generation of an IMAB362-Resistant Cell Line
  • Cell Line Selection: Start with a CLDN18.2-positive gastric cancer cell line (e.g., AGS).

  • Initial Dosing: Culture the cells in the presence of a low concentration of IMAB362 (e.g., 1 µg/mL).

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of IMAB362 in a stepwise manner.

  • Selection and Expansion: Continue this process over several months. The surviving cell population will be enriched for resistant clones.

  • Characterization: Once a resistant population is established, characterize it by assessing CLDN18.2 expression, cell viability in the presence of IMAB362, and changes in downstream signaling pathways.

Protocol 2: Flow Cytometry for CLDN18.2 Surface Expression
  • Cell Preparation: Harvest cells and wash with PBS.

  • Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody against CLDN18.2 or with IMAB362 followed by a fluorescently labeled secondary antibody.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity to determine the level of CLDN18.2 surface expression.

Visualizations

IMAB362_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_immune_system Immune System Tumor_Cell CLDN18.2-Positive Tumor Cell CLDN18_2 CLDN18.2 IMAB362 IMAB362 (Zolbetuximab) IMAB362->CLDN18_2 Binding NK_Cell NK Cell NK_Cell->Tumor_Cell ADCC (Cell Lysis) NK_Cell->IMAB362 Fc Receptor Binding Complement Complement Proteins Complement->Tumor_Cell CDC (Cell Lysis) Complement->IMAB362 C1q Binding

Caption: Mechanism of IMAB362-mediated tumor cell lysis.

Resistance_Troubleshooting Start Reduced IMAB362 Efficacy Check_Expression Assess CLDN18.2 Surface Expression Start->Check_Expression Expression_Low Low/Negative Expression Check_Expression->Expression_Low Result Expression_High High Expression Check_Expression->Expression_High Result Induce_Expression Attempt to Induce Expression with Chemotherapy Expression_Low->Induce_Expression Action Analyze_Signaling Investigate Downstream Signaling Pathways (PI3K/Akt, MAPK) Expression_High->Analyze_Signaling Next Step Check_TME Analyze Tumor Microenvironment (in vivo) Expression_High->Check_TME Next Step (if applicable)

Caption: Troubleshooting workflow for reduced IMAB362 efficacy.

References

Technical Support Center: Claudin 18.2 (CLDN18.2) Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or no Claudin 18.2 (CLDN18.2) expression in immunohistochemistry (IHC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is CLDN18.2, and why is its detection by IHC important?

Claudin 18.2 is a transmembrane protein and a key component of tight junctions, which are selectively expressed in the gastric epithelium.[1] In healthy gastric tissue, the epitopes of CLDN18.2 are typically masked within the tight junctions.[2] During malignant transformation, disruption of cell polarity can lead to the exposure of these epitopes on the cancer cell surface, making CLDN18.2 a highly specific biomarker and a promising therapeutic target in cancers such as gastric and gastroesophageal junction (G/GEJ) adenocarcinoma.[2][3][4] Accurate IHC detection is therefore critical for identifying patients who may benefit from CLDN18.2-targeted therapies.[5]

Q2: I am observing weak or no CLDN18.2 staining. What are the most common causes?

Weak or absent staining can stem from several factors throughout the IHC workflow. The most common issues include:

  • Pre-analytical Errors: Improper tissue fixation, processing, or sectioning can significantly impact antigen preservation.[6][7]

  • Suboptimal Antigen Retrieval: CLDN18.2 detection is highly dependent on effective heat-induced epitope retrieval (HIER) to unmask the antigen.

  • Incorrect Primary Antibody Parameters: The choice of antibody clone, dilution, and incubation conditions are critical for strong and specific signals.

  • Issues with Detection System: The sensitivity of the secondary antibody and chromogen system can affect the final signal intensity.

  • True Absence of Expression: The tumor itself may genuinely have low or no CLDN18.2 expression. The prevalence of CLDN18.2 positivity can vary significantly among tumor types and even within gastric cancer subtypes.[8][9][10]

Q3: How is CLDN18.2 positivity defined in a clinical context?

The interpretation of CLDN18.2 staining can vary, which has historically led to discrepancies in reported expression rates.[1][11] However, recent Phase III clinical trials (SPOTLIGHT and GLOW) have established a standardized scoring criterion.[5][12] According to this, CLDN18.2 positivity is defined as:

  • ≥75% of tumor cells exhibiting moderate-to-strong (2+ to 3+) membranous staining. [5][13]

It is crucial to include both the staining intensity and the percentage of positive tumor cells when reporting results.[13]

Q4: Can I use any anti-Claudin 18 antibody for CLDN18.2 detection?

While several antibody clones exist, it's important to use a well-validated one. The VENTANA CLDN18 (43-14A) RxDx Assay is an approved companion diagnostic.[6] This clone, along with others like EPR19202, is frequently cited.[11] It's important to note that many of these antibodies detect both isoforms, CLDN18.1 and CLDN18.2. However, since CLDN18.1 expression is negligible or absent in G/GEJ cancers, staining in these tissues is considered specific to CLDN18.2.[6][12][14]

Troubleshooting Guide for Low CLDN18.2 Expression

This guide is structured to follow the typical IHC workflow, addressing potential issues at each stage.

Pre-Analytical Stage: Tissue Handling and Preparation

Improper specimen handling is a leading cause of weak or false-negative staining.

IssuePotential CauseRecommended Solution
No/Weak Signal in All Tissues Poor Fixation: Insufficient fixation time, delayed fixation, or use of improper fixative (e.g., alcohol-based).- Ensure tissue is fixed in 10% neutral buffered formalin (NBF) promptly after collection. - Maintain a fixative volume-to-tissue ratio of at least 10:1.[6][15] - Ensure tissue is fully submerged during fixation.[6][15]
Improper Tissue Processing: Contamination of processing fluids (e.g., water in alcohols) or incorrect paraffin melting temperatures.- Perform daily maintenance on tissue processors.[6] - Ensure paraffin is melted at <60°C.[6][15]
Variable Staining Old Pre-cut Sections: Antigenicity can degrade over time in cut tissue sections stored at room temperature.- Use freshly cut sections (3-6 µm) whenever possible.[6][15] - If sections must be stored, keep them at 4°C.[16]
Ineligible Specimen Type Wrong Sample Type: Certain sample types are not suitable for CLDN18.2 IHC.- Use routinely processed, formalin-fixed, paraffin-embedded (FFPE) tissue blocks.[6][15] - Fine-needle aspirates (FNA), cytology specimens, and metastatic bone lesions are generally not recommended.[6][15]
Analytical Stage: Staining Protocol Optimization

This stage involves the hands-on steps of the IHC procedure. The following diagram illustrates a typical workflow.

IHC_Workflow cluster_prep Preparation cluster_stain Staining cluster_finish Finishing Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Antigen_Retrieval Antigen Retrieval (HIER) Rehydration->Antigen_Retrieval Peroxide_Block Peroxide Block Antigen_Retrieval->Peroxide_Block Protein_Block Protein Block Peroxide_Block->Protein_Block Primary_Ab Primary Antibody Incubation Protein_Block->Primary_Ab Secondary_Ab Detection System (Polymer/Secondary Ab) Primary_Ab->Secondary_Ab Chromogen Chromogen Secondary_Ab->Chromogen Counterstain Counterstain Chromogen->Counterstain Dehydration Dehydration Counterstain->Dehydration Clearing Clearing Dehydration->Clearing Coverslipping Coverslipping Clearing->Coverslipping

Caption: Standard Immunohistochemistry (IHC) Workflow.

Antigen Retrieval

This is arguably the most critical step for CLDN18.2.

IssuePotential CauseRecommended Solution
Weak or No Staining Suboptimal HIER: Incorrect buffer, temperature, or heating time.- Use a validated HIER protocol. For automated systems like Ventana Benchmark, the Ultra CC1 buffer is recommended.[17] - For manual methods, citrate buffer (pH 6.0) heated to 90-100°C for 20-64 minutes is a common starting point.[4][17] - Ensure slides are fully submerged in buffer and do not boil dry.
Enzymatic Retrieval Used: Proteolytic enzymes (e.g., pepsin, trypsin) are generally less effective or can damage the epitope for CLDN18.2.- Switch to a heat-induced epitope retrieval (HIER) method.

Primary Antibody and Detection

IssuePotential CauseRecommended Solution
Weak Staining Antibody Dilution Too High: Insufficient antibody to bind to all available antigens.- Perform a titration experiment to determine the optimal antibody concentration.[18] - Start with the manufacturer's recommended dilution and test several concentrations (e.g., 1:50, 1:100, 1:200).
Incubation Time/Temp Too Short: Insufficient time for the antibody to bind.- Increase incubation time (e.g., 60 minutes at room temperature or overnight at 4°C).[18] - Ensure temperature is consistent. The Ventana protocol specifies 16 minutes at 36°C for its ready-to-use antibody.[17]
High Background Antibody Dilution Too Low: Non-specific binding of the primary antibody.- Increase the antibody dilution. - Ensure the protein blocking step (e.g., using normal serum) is effective.[18]
Insufficient Washing: Residual unbound antibody remains on the slide.- Increase the number and duration of wash steps after primary and secondary antibody incubations.[18] - Consider adding a detergent like Tween 20 to the wash buffer.
No Signal Wrong Antibody Clone: The antibody used may not be validated for IHC or the target species.- Use a clone validated for CLDN18.2 IHC on FFPE tissues, such as 43-14A or EPR19202.[19] - Always run a positive control (e.g., normal gastric mucosa or a known positive tumor tissue) to validate the protocol.[7]
Detection System Issue: Inactive HRP, expired reagents, or incompatible secondary antibody.- Use a sensitive, polymer-based detection system (e.g., Ventana OptiView DAB IHC Detection Kit).[17] - Check the expiration dates of all reagents. - Ensure the secondary antibody is appropriate for the primary antibody's host species.
Recommended IHC Protocol Parameters

The following table summarizes recommended parameters from a validated protocol for CLDN18.2.

ParameterRecommendation (Ventana Benchmark Ultra)[17]General Manual/Other Platform Guideline
Primary Antibody Clone: 43-14A (Ready-To-Use)Clone: 43-14A or EPR19202 (Concentrate, requires titration)
Incubation Time/Temp 16 minutes / 36°C30-60 minutes at Room Temp or Overnight at 4°C
Epitope Retrieval On-board HIER, Ventana Ultra CC1 bufferHIER with Citrate Buffer (pH 6.0) or EDTA (pH 9.0)
Heating Time/Temp 64 minutes / 100°C20-40 minutes at 95-100°C
Detection System Ventana OptiView DAB IHC Detection KitHigh-sensitivity polymer-based system

Troubleshooting Decision Tree

Use the following diagram to systematically diagnose the cause of low CLDN18.2 expression.

Troubleshooting_Tree Start Start: Low or No CLDN18.2 Staining Check_Controls Step 1: Check Controls (Positive & Negative) Start->Check_Controls Pos_Control_OK Positive Control is OK, Negative Control is Clean Check_Controls->Pos_Control_OK OK Pos_Control_Bad Positive Control is Weak/Negative Check_Controls->Pos_Control_Bad Weak/Neg Neg_Control_Bad Negative Control has Staining Check_Controls->Neg_Control_Bad Stained True_Negative Result likely a 'True Negative'. Tumor has low/no expression. Pos_Control_OK->True_Negative Check_Protocol Step 2: Review Staining Protocol Pos_Control_Bad->Check_Protocol High_Background High Background Issue Neg_Control_Bad->High_Background Antigen_Retrieval Optimize Antigen Retrieval (Buffer, Time, Temp) Check_Protocol->Antigen_Retrieval Primary_Ab Optimize Primary Antibody (Titration, Incubation) Check_Protocol->Primary_Ab Detection_System Check Detection System (Reagent Age, Sensitivity) Check_Protocol->Detection_System Check_PreAnalytics Step 2: Review Pre-Analytical Factors Fixation Review Fixation Protocol (Time, Reagent) Check_PreAnalytics->Fixation Tissue_Processing Review Tissue Processing & Sectioning Check_PreAnalytics->Tissue_Processing Antigen_Retrieval->Check_PreAnalytics Primary_Ab->Check_PreAnalytics Detection_System->Check_PreAnalytics Optimize_Blocking Optimize Blocking Steps & Antibody Dilution High_Background->Optimize_Blocking

Caption: Troubleshooting Decision Tree for Low CLDN18.2 Staining.

Mechanism of CLDN18.2 Exposure in Cancer

Understanding why CLDN18.2 becomes a target is key to interpreting results. In normal gastric epithelial cells, CLDN18.2 is sequestered within tight junctions and is inaccessible to antibodies. Malignant transformation disrupts this cellular architecture, exposing the CLDN18.2 protein on the cell surface.

CLDN18_2_Exposure Mechanism of CLDN18.2 Target Exposure cluster_normal Normal Gastric Epithelium cluster_cancer Gastric Cancer Normal_Cell_1 Apical Surface Tight Junction (CLDN18.2 Inaccessible) Basolateral Surface Normal_Cell_2 Apical Surface Tight Junction (CLDN18.2 Inaccessible) Basolateral Surface Antibody_Normal Therapeutic Antibody Antibody_Normal->Normal_Cell_1:f1 No Binding Cancer_Cell Disrupted Polarity CLDN18.2 Exposed on Cell Surface Malignant Cell Antibody_Cancer Therapeutic Antibody Antibody_Cancer->Cancer_Cell:f1 Binding Occurs

Caption: CLDN18.2 location in normal vs. malignant gastric cells.

References

Zolbetuximab Technical Support Center: Nausea & Vomiting Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of nausea and vomiting associated with Zolbetuximab.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Zolbetuximab and how does it relate to its primary adverse effects?

Zolbetuximab is a first-in-class chimeric IgG1 monoclonal antibody that targets Claudin-18.2 (CLDN18.2).[1][2] CLDN18.2 is a transmembrane protein that is a major component of tight junctions in normal gastric mucosal cells.[3][4] During malignant transformation in certain cancers, such as gastric or gastroesophageal junction (GEJ) adenocarcinoma, changes in cell polarity can lead to the exposure of CLDN18.2 epitopes on the tumor cell surface.[5][6][7]

Zolbetuximab binds to these exposed CLDN18.2 epitopes and induces cancer cell death through two primary immune-mediated mechanisms:

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): Immune cells, such as Natural Killer (NK) cells, recognize the Fc region of Zolbetuximab bound to the cancer cell and release cytotoxic granules, leading to cell lysis.

  • Complement-Dependent Cytotoxicity (CDC): The binding of Zolbetuximab can trigger the complement cascade, leading to the formation of a membrane attack complex and subsequent lysis of the cancer cell.[2][8][9][10][11]

The primary adverse effects of nausea and vomiting are considered "on-target" toxicities.[3][9][12] This is because Zolbetuximab also binds to the CLDN18.2 that is normally expressed on healthy gastric mucosal cells, causing gastritis and local inflammation, which in turn triggers emetogenic signaling pathways.[12]

Zolbetuximab_MoA cluster_0 Gastric Cancer Cell cluster_1 Immune Response TumorCell CLDN18.2 Exposed on Surface Malignant Gastric Cell NK_Cell NK Cell TumorCell->NK_Cell Recruits Complement Complement Proteins TumorCell->Complement Activates ADCC ADCC NK_Cell->ADCC CDC CDC Complement->CDC Zolbetuximab Zolbetuximab Zolbetuximab->TumorCell Binds to CLDN18.2 Lysis Tumor Cell Lysis ADCC->Lysis CDC->Lysis Nausea_Vomiting_Pathway Zolbetuximab Zolbetuximab GastricCell Normal Gastric Mucosal Cell (CLDN18.2+) Zolbetuximab->GastricCell Binds CLDN18.2 Damage On-Target Gastritis / Cell Stress GastricCell->Damage Induces Release Release of Emetogenic Mediators (e.g., Serotonin) Damage->Release Vagal Vagal Afferent Nerve (5-HT3 Receptor Activation) Release->Vagal CNS CNS Vomiting Center (CTZ / NTS) Vagal->CNS Signals to Emesis Nausea & Vomiting CNS->Emesis Triggers Experimental_Workflow cluster_Setup Phase 1: Setup & Acclimatization cluster_Dosing Phase 2: Dosing Regimen cluster_Analysis Phase 3: Observation & Analysis Acclimate Acclimatize Ferrets to Observation Cages Baseline Establish Baseline Behavioral Recordings Acclimate->Baseline Group Randomize into Groups: 1. Vehicle 2. Zolbetuximab + Vehicle 3. Zolbetuximab + Standard Antiemetic 4. Zolbetuximab + Novel Antiemetic Baseline->Group Pretreat Pre-treatment: Administer Vehicle, Standard, or Novel Antiemetic Group->Pretreat AdministerZ Administer Zolbetuximab (IV Infusion) Pretreat->AdministerZ Observe Video Record & Observe (e.g., 4-6 hours) AdministerZ->Observe Quantify Quantify Emesis: - Latency to first event - Number of retches - Number of vomits Observe->Quantify Histo Post-Mortem Analysis: - Gastric Mucosa Histopathology - Serotonin/Substance P IHC Observe->Histo Stats Statistical Analysis (e.g., ANOVA) Quantify->Stats Histo->Stats

References

Technical Support Center: Enhancing Antibody-Dependent Cellular Cytotoxicity (ADCC) of ST362

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the Antibody-Dependent Cellular Cytotoxicity (ADCC) of the therapeutic antibody ST362.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for enhancing the ADCC of a therapeutic antibody like this compound?

The primary mechanism for enhancing the ADCC of a therapeutic antibody involves increasing its binding affinity to the Fcγ receptors (FcγR) on the surface of immune effector cells, such as Natural Killer (NK) cells.[1][2][3] This enhanced interaction leads to a more potent activation of the effector cells and subsequent lysis of the target cell.[3]

Q2: What are the most common strategies to enhance the ADCC of this compound?

There are two main engineering strategies to enhance the ADCC of this compound:

  • Fc Protein Engineering (Mutagenesis): This involves introducing specific amino acid mutations in the Fc region of the antibody to increase its affinity for the activating FcγRIIIa receptor.[1][4][5]

  • Fc Glycan Engineering (Glycoengineering): This strategy focuses on modifying the carbohydrate structures (glycans) attached to the Fc region. A key approach is the removal of fucose residues (defucosylation), which significantly enhances binding to FcγRIIIa and boosts ADCC activity.[4][5][6]

Q3: How does defucosylation of this compound enhance its ADCC activity?

Removal of the core fucose from the Fc-linked oligosaccharides of this compound leads to a marked enhancement of ADCC.[4] This is primarily due to improved binding affinity to FcγRIIIa on NK cells.[4] Nonfucosylated antibodies can exhibit stronger ADCC even at lower concentrations and against target cells with low antigen expression.[4]

Q4: Can combining different enhancement strategies lead to better outcomes?

Yes, combining multiple modifications can be a powerful approach. For instance, combining ADCC enhancement through defucosylation with modifications that enhance Complement-Dependent Cytotoxicity (CDC) can create a therapeutic antibody with broader and more potent effector functions.[4]

Troubleshooting Guide

Issue 1: High background signal or spontaneous lysis of target cells in the ADCC assay.

  • Possible Cause:

    • Health of target cells: Target cells may be unhealthy or undergoing apoptosis, leading to spontaneous release of the detection marker (e.g., LDH, Calcein AM).

    • Effector cell activity: Effector cells (e.g., NK cells) may have high basal levels of activation.

    • Reagent issues: The lysis buffer or detection reagents may be causing cell lysis.

  • Troubleshooting Steps:

    • Assess Target Cell Viability: Before starting the assay, ensure target cell viability is >95% using a method like trypan blue exclusion.

    • Optimize Effector to Target (E:T) Ratio: A very high E:T ratio can sometimes lead to non-specific killing. Test a range of E:T ratios to find the optimal window for specific lysis.[7]

    • Check Reagents: Run control wells with target cells and media alone, as well as with the detection reagents, to check for any reagent-induced lysis.

    • Resting Effector Cells: If using primary NK cells, ensure they have been properly rested after isolation and before use in the assay.

Issue 2: Low or no detectable ADCC activity with this compound.

  • Possible Cause:

    • Low target antigen expression on target cells.

    • Suboptimal E:T ratio.

    • Poor effector cell quality or low FcγRIIIa expression.

    • Incorrect antibody concentration.

    • Endocytosis of the antibody by the target cell before the addition of effector cells.[7]

  • Troubleshooting Steps:

    • Confirm Target Antigen Expression: Verify the expression level of the target antigen on your target cells using flow cytometry.[7]

    • Optimize E:T Ratio: Titrate the E:T ratio. Higher ratios generally lead to better ADCC, but this can vary between cell types.[7]

    • Qualify Effector Cells: If using PBMCs or isolated NK cells, check their viability and the expression of CD16 (FcγRIIIa).[8] Consider using a qualified, cryopreserved lot of effector cells for consistency.[7]

    • Antibody Concentration Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for inducing ADCC.

    • Order of Addition: Add the effector cells to the target cells before or at the same time as the antibody to minimize antibody endocytosis.[7]

Issue 3: High variability between replicate wells or assays.

  • Possible Cause:

    • Inconsistent cell plating.

    • Pipetting errors.

    • Donor-to-donor variability in primary effector cells.

    • Inconsistent incubation times.

  • Troubleshooting Steps:

    • Ensure Uniform Cell Distribution: For adherent target cells, ensure a uniform monolayer is formed. For suspension cells, ensure they are well-resuspended before plating.[7]

    • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.

    • Use a Single Donor or Pooled Donors: To minimize variability from primary effector cells, use cells from a single, qualified donor for an entire experiment or use pooled donor cells.

    • Standardize Incubation Times: Adhere strictly to the optimized incubation times for all steps of the assay.

Quantitative Data Summary

Enhancement StrategyFold Increase in FcγRIIIa Binding (Approx.)Fold Increase in ADCC Activity (Approx.)Key References
Fc Engineering (Mutagenesis) 2-102-15[1][2]
Glycoengineering (Defucosylation) 10-5010-100[2][4]

Note: The fold increases are approximate and can vary depending on the specific antibody, target cell line, and assay conditions.

Experimental Protocols

Protocol 1: Standard Chromium (⁵¹Cr) Release ADCC Assay

This protocol measures the release of radioactive ⁵¹Cr from target cells as an indicator of cell lysis.

Materials:

  • Target cells expressing the this compound target antigen

  • Effector cells (PBMCs or isolated NK cells)

  • This compound antibody (and isotype control)

  • Fetal Bovine Serum (FBS)

  • RPMI-1640 medium

  • ⁵¹Cr-sodium chromate

  • Scintillation fluid and counter

Methodology:

  • Target Cell Labeling:

    • Resuspend 1 x 10⁶ target cells in 0.5 mL of RPMI-1640 with 10% FBS.

    • Add 100 µCi of ⁵¹Cr-sodium chromate and incubate for 1-2 hours at 37°C, 5% CO₂.

    • Wash the cells three times with RPMI-1640 to remove unincorporated ⁵¹Cr.

    • Resuspend the cells at 1 x 10⁵ cells/mL in RPMI-1640 with 10% FBS.

  • Assay Setup (in a 96-well round-bottom plate):

    • Plate 50 µL of labeled target cells (5,000 cells/well).

    • Add 50 µL of this compound or isotype control antibody at various concentrations.

    • Add 100 µL of effector cells at the desired E:T ratio.

    • For Spontaneous Release: Add 150 µL of media instead of antibody and effector cells.

    • For Maximum Release: Add 150 µL of 1% Triton X-100 instead of antibody and effector cells.

  • Incubation:

    • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.

    • Incubate for 4 hours at 37°C, 5% CO₂.

  • Detection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant to a new plate compatible with a scintillation counter.

    • Add 150 µL of scintillation fluid to each well.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Calculation of Percent Specific Lysis:

    • % Specific Lysis = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100

Protocol 2: Non-Radioactive Calcein AM Release ADCC Assay

This protocol uses a fluorescent dye, Calcein AM, to label target cells and measures its release upon cell lysis.[9]

Materials:

  • Target cells

  • Effector cells

  • This compound antibody (and isotype control)

  • Calcein AM

  • RPMI-1640 medium with 10% FBS

  • Fluorescence plate reader

Methodology:

  • Target Cell Labeling:

    • Resuspend 1 x 10⁶ target cells in 1 mL of RPMI-1640.

    • Add Calcein AM to a final concentration of 10 µM and incubate for 30 minutes at 37°C.

    • Wash the cells three times with RPMI-1640.

    • Resuspend the cells at 1 x 10⁵ cells/mL.

  • Assay Setup (in a 96-well black-walled, clear-bottom plate):

    • Follow the same plating scheme as the ⁵¹Cr release assay.

  • Incubation:

    • Incubate for 4 hours at 37°C, 5% CO₂.

  • Detection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Transfer 100 µL of the supernatant to a new black 96-well plate.

    • Measure fluorescence (Excitation: 485 nm, Emission: 520 nm) using a plate reader.

  • Calculation of Percent Specific Lysis:

    • Use the same formula as the ⁵¹Cr release assay, substituting CPM with fluorescence intensity values.

Visualizations

ADCC_Signaling_Pathway cluster_target Target Cell cluster_antibody This compound Antibody cluster_effector NK Cell Target_Antigen Target Antigen This compound This compound (IgG1) This compound->Target_Antigen Fab binding Fc_gamma_RIIIa FcγRIIIa (CD16) Fc_gamma_RIIIa->this compound Fc binding Granzymes_Perforin Granzymes & Perforin Fc_gamma_RIIIa->Granzymes_Perforin Activates Target_Lysis Target Cell Lysis Granzymes_Perforin->Target_Lysis Induces

Caption: ADCC signaling pathway initiated by this compound.

ADCC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Detection & Analysis Label_Target Label Target Cells (e.g., ⁵¹Cr, Calcein AM) Plate_Cells Plate Labeled Target Cells Label_Target->Plate_Cells Prepare_Effector Prepare Effector Cells (e.g., NK cells) Add_Effector Add Effector Cells Prepare_Effector->Add_Effector Add_Antibody Add this compound Antibody Plate_Cells->Add_Antibody Add_Antibody->Add_Effector Incubate Incubate (4h, 37°C) Add_Effector->Incubate Measure_Lysis Measure Marker Release (CPM or Fluorescence) Incubate->Measure_Lysis Calculate Calculate % Specific Lysis Measure_Lysis->Calculate

Caption: General workflow for an ADCC assay.

Troubleshooting_Logic Start Low ADCC Activity? Check_Antigen Check Target Antigen Expression Start->Check_Antigen Yes Optimize_ET Optimize E:T Ratio Check_Antigen->Optimize_ET Expression OK Result_Not_OK Further Investigation Needed Check_Antigen->Result_Not_OK Low Expression Check_Effector Qualify Effector Cells Optimize_ET->Check_Effector Ratio Optimized Optimize_ET->Result_Not_OK No Improvement Titrate_Ab Titrate Antibody Concentration Check_Effector->Titrate_Ab Cells OK Check_Effector->Result_Not_OK Poor Quality Result_OK ADCC Improved Titrate_Ab->Result_OK Concentration Optimized Titrate_Ab->Result_Not_OK No Improvement

Caption: Troubleshooting logic for low ADCC activity.

References

Validation & Comparative

Zolbetuximab Plus Chemotherapy Outperforms Placebo in Advanced Gastric Cancer Trials

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY – The addition of the monoclonal antibody zolbetuximab to standard chemotherapy regimens has demonstrated a statistically significant improvement in survival outcomes for patients with Claudin-18.2 (CLDN18.2)-positive, HER2-negative, locally advanced unresectable or metastatic gastric or gastroesophageal junction (G/GEJ) adenocarcinoma. These findings are based on two pivotal Phase 3 clinical trials, SPOTLIGHT and GLOW, which compared the efficacy of zolbetuximab plus chemotherapy against a placebo-chemotherapy combination.

Zolbetuximab is a first-in-class monoclonal antibody that targets CLDN18.2, a tight junction protein that is normally embedded in the gastric mucosa but becomes more exposed on the surface of gastric cancer cells. This targeted approach has shown promise in a patient population with a significant unmet medical need.

Efficacy Data from Pivotal Trials

The SPOTLIGHT and GLOW trials evaluated zolbetuximab in combination with two different standard-of-care chemotherapy regimens. In the SPOTLIGHT trial, patients received zolbetuximab with mFOLFOX6 (oxaliplatin, leucovorin, and fluorouracil), while the GLOW trial combined zolbetuximab with CAPOX (capecitabine and oxaliplatin). Both studies met their primary endpoint of progression-free survival (PFS) and the key secondary endpoint of overall survival (OS).

Table 1: Progression-Free Survival (PFS)
TrialTreatment ArmMedian PFS (Months)Hazard Ratio (95% CI)p-value
SPOTLIGHT Zolbetuximab + mFOLFOX610.610.751 (0.598 - 0.942)0.0066
Placebo + mFOLFOX68.67
GLOW Zolbetuximab + CAPOX8.210.687 (0.544 - 0.866)0.0007
Placebo + CAPOX6.80
Table 2: Overall Survival (OS)
TrialTreatment ArmMedian OS (Months)Hazard Ratio (95% CI)p-value
SPOTLIGHT Zolbetuximab + mFOLFOX618.230.750 (0.601 - 0.936)0.0053
Placebo + mFOLFOX615.54
GLOW Zolbetuximab + CAPOX14.390.771 (0.615 - 0.965)0.0118
Placebo + CAPOX12.16
Table 3: Objective Response Rate (ORR)
TrialTreatment ArmORR (%)
SPOTLIGHT Zolbetuximab + mFOLFOX648.1
Placebo + mFOLFOX647.5
GLOW Zolbetuximab + CAPOX53.8
Placebo + CAPOX48.8

Mechanism of Action of Zolbetuximab

Zolbetuximab's therapeutic effect is primarily driven by its ability to specifically bind to CLDN18.2 on the surface of tumor cells, which in turn activates the patient's immune system to attack the cancer. This is achieved through two main mechanisms: Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). In ADCC, immune cells like Natural Killer (NK) cells recognize and destroy zolbetuximab-coated tumor cells. In CDC, the binding of zolbetuximab initiates a cascade of complement proteins that leads to the formation of a pore in the cancer cell membrane, causing cell lysis.

Zolbetuximab_Mechanism_of_Action cluster_tumor_cell CLDN18.2-Positive Gastric Cancer Cell cluster_zolbetuximab Zolbetuximab cluster_immune_response Immune-Mediated Cell Death Tumor_Cell CLDN18.2 ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) Tumor_Cell->ADCC Activates CDC Complement-Dependent Cytotoxicity (CDC) Tumor_Cell->CDC Activates Zolbetuximab Zolbetuximab Zolbetuximab->Tumor_Cell Binds to CLDN18.2 Cell_Lysis Tumor Cell Lysis ADCC->Cell_Lysis CDC->Cell_Lysis

Caption: Mechanism of action of zolbetuximab.

Experimental Protocols

The SPOTLIGHT and GLOW trials were global, multicenter, double-blind, randomized, placebo-controlled Phase 3 studies.

Patient Population

Key inclusion criteria for both trials included:

  • Adults (≥18 years) with previously untreated, histologically confirmed, locally advanced unresectable or metastatic G/GEJ adenocarcinoma.

  • CLDN18.2-positive tumors, defined as ≥75% of tumor cells showing moderate-to-strong membranous staining by immunohistochemistry.

  • HER2-negative tumor status.

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

Key exclusion criteria were:

  • Prior systemic chemotherapy for advanced or metastatic disease.

  • Known positive HER2 status.

  • Significant medical comorbidities that would interfere with treatment.

Treatment Regimens
  • SPOTLIGHT: Patients were randomized 1:1 to receive either zolbetuximab (800 mg/m² initial dose, then 600 mg/m² every 3 weeks) plus mFOLFOX6, or placebo plus mFOLFOX6.

  • GLOW: Patients were randomized 1:1 to receive either zolbetuximab (same dosing as SPOTLIGHT) plus CAPOX, or placebo plus CAPOX.

Treatment was continued until disease progression, unacceptable toxicity, or withdrawal of consent.

Clinical_Trial_Workflow Patient_Screening Patient Screening (CLDN18.2+, HER2-, Advanced G/GEJ Cancer) Randomization Randomization (1:1) Patient_Screening->Randomization Treatment_Arm_A Zolbetuximab + Chemotherapy (mFOLFOX6 or CAPOX) Randomization->Treatment_Arm_A Treatment_Arm_B Placebo + Chemotherapy (mFOLFOX6 or CAPOX) Randomization->Treatment_Arm_B Follow_Up Treatment until Disease Progression or Unacceptable Toxicity Treatment_Arm_A->Follow_Up Treatment_Arm_B->Follow_Up Endpoints Primary Endpoint: Progression-Free Survival Key Secondary Endpoint: Overall Survival Follow_Up->Endpoints

Caption: Simplified workflow of the SPOTLIGHT and GLOW trials.

Conclusion

The results from the SPOTLIGHT and GLOW trials establish zolbetuximab in combination with chemotherapy as a new standard of care for the first-line treatment of patients with CLDN18.2-positive, HER2-negative, locally advanced unresectable or metastatic gastric or G/GEJ adenocarcinoma.[1][2][3][4][5][6] The consistent and clinically meaningful improvements in both progression-free and overall survival highlight the potential of this targeted therapy to address a critical unmet need in this patient population.

References

A Comparative Analysis of the SPOTLIGHT and GLOW Phase 3 Trials for Zolbetuximab in Advanced Gastric Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pivotal Phase 3 clinical trials, SPOTLIGHT and GLOW, which evaluated the efficacy and safety of zolbetuximab (formerly IMAB362), a first-in-class monoclonal antibody targeting Claudin 18.2 (CLDN18.2), in patients with locally advanced unresectable or metastatic gastric or gastroesophageal junction (GEJ) adenocarcinoma. The outcomes of these trials are poised to establish a new standard of care for a specific subset of patients with this challenging malignancy.

Executive Summary of Trial Outcomes

Both the SPOTLIGHT and GLOW trials successfully met their primary endpoints, demonstrating a statistically significant improvement in progression-free survival (PFS) for patients treated with zolbetuximab in combination with standard chemotherapy compared to chemotherapy alone.[1][2][3][4] Furthermore, a significant improvement in the key secondary endpoint of overall survival (OS) was also observed in both studies.[1][3][4][5] These findings highlight the clinical benefit of adding zolbetuximab to first-line chemotherapy for patients with CLDN18.2-positive, HER2-negative advanced gastric or GEJ cancer.

Quantitative Data Summary

The following table summarizes the key efficacy outcomes from the SPOTLIGHT and GLOW trials.

Outcome MeasureSPOTLIGHT Trial (Zolbetuximab + mFOLFOX6 vs. Placebo + mFOLFOX6)GLOW Trial (Zolbetuximab + CAPOX vs. Placebo + CAPOX)
Progression-Free Survival (PFS)
Median PFS (months)10.61 vs. 8.67[4]8.21 vs. 6.80[1][5]
Hazard Ratio (HR)0.75 (p<0.001)[4]0.687 (p=0.0007)[1]
Overall Survival (OS)
Median OS (months)18.23 vs. 15.54[4]14.39 vs. 12.16[1][5]
Hazard Ratio (HR)0.75 (p=0.0053)[4]0.771 (p=0.0118)[1]

Experimental Protocols

Patient Population

Both trials enrolled patients with previously untreated, locally advanced unresectable or metastatic gastric or GEJ adenocarcinoma.[2][4] A key inclusion criterion for both studies was the confirmation of Claudin 18.2 positivity in tumor tissue, defined as moderate-to-strong staining intensity in ≥75% of tumor cells, as determined by a validated immunohistochemistry assay.[6] Patients were also required to have HER2-negative tumor status.[2][4]

Trial Design and Treatment

The SPOTLIGHT trial was a global, randomized, double-blind, placebo-controlled study that evaluated zolbetuximab in combination with mFOLFOX6 (modified folinic acid, 5-fluorouracil, and oxaliplatin).[4][7] Patients were randomized to receive either zolbetuximab plus mFOLFOX6 or placebo plus mFOLFOX6.[7]

The GLOW trial was also a global, randomized, double-blind, placebo-controlled study, but it assessed zolbetuximab in combination with CAPOX (capecitabine and oxaliplatin).[2][5] Patients were randomized to receive either zolbetuximab plus CAPOX or placebo plus CAPOX.[2][5]

In both trials, zolbetuximab was administered intravenously.[7]

Endpoints

The primary endpoint for both the SPOTLIGHT and GLOW trials was progression-free survival (PFS).[4][5] A key secondary endpoint for both studies was overall survival (OS).[1][2][4] Other secondary endpoints included objective response rate, duration of response, and safety.[2] Health-related quality of life was also assessed and was found to be maintained in patients receiving zolbetuximab.[8]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of Claudin 18.2

Claudin 18.2 is a tight junction protein that is normally expressed in gastric mucosal cells.[4][9] In gastric cancer, its expression can be retained, making it a highly specific tumor-associated antigen.[10] The exact signaling pathways activated by Claudin 18.2 overexpression in cancer are still under investigation, but it is thought to play a role in cell proliferation and adhesion.[11][12] Zolbetuximab is a monoclonal antibody that specifically binds to CLDN18.2 on the surface of cancer cells and is thought to induce cell death through antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[3]

Claudin 18.2 Signaling Pathway cluster_cell Tumor Cell cluster_therapy Zolbetuximab Action CLDN18_2 Claudin 18.2 Proliferation Cell Proliferation & Adhesion CLDN18_2->Proliferation Promotes Zolbetuximab Zolbetuximab Zolbetuximab->CLDN18_2 Binds to ADCC ADCC Zolbetuximab->ADCC Induces CDC CDC Zolbetuximab->CDC Induces CellDeath Tumor Cell Death ADCC->CellDeath CDC->CellDeath

Caption: Proposed mechanism of action of Zolbetuximab targeting Claudin 18.2.

Experimental Workflow of SPOTLIGHT and GLOW Trials

The general workflow for both the SPOTLIGHT and GLOW trials involved several key stages, from patient screening to data analysis.

SPOTLIGHT and GLOW Trial Workflow cluster_spotlight SPOTLIGHT Trial cluster_glow GLOW Trial Screening Patient Screening (Advanced Gastric/GEJ Adenocarcinoma) Biomarker Biomarker Assessment (CLDN18.2+, HER2-) Screening->Biomarker Randomization Randomization (1:1) Biomarker->Randomization ArmA_S Zolbetuximab + mFOLFOX6 Randomization->ArmA_S SPOTLIGHT ArmB_S Placebo + mFOLFOX6 Randomization->ArmB_S SPOTLIGHT ArmA_G Zolbetuximab + CAPOX Randomization->ArmA_G GLOW ArmB_G Placebo + CAPOX Randomization->ArmB_G GLOW FollowUp Treatment and Follow-up ArmA_S->FollowUp ArmB_S->FollowUp ArmA_G->FollowUp ArmB_G->FollowUp Analysis Data Analysis (PFS, OS, etc.) FollowUp->Analysis

Caption: Generalized experimental workflow for the SPOTLIGHT and GLOW clinical trials.

Conclusion

The SPOTLIGHT and GLOW trials have consistently demonstrated the clinical benefit of adding zolbetuximab to standard first-line chemotherapy for patients with CLDN18.2-positive, HER2-negative advanced gastric or GEJ adenocarcinoma. While the chemotherapy backbones differed between the two trials (mFOLFOX6 in SPOTLIGHT and CAPOX in GLOW), both studies showed significant improvements in both progression-free and overall survival. These landmark trials have established a new targeted therapy for a molecularly defined subgroup of gastric cancer patients, offering a much-needed advancement in the treatment landscape for this disease. The most common treatment-emergent adverse events associated with zolbetuximab were nausea, vomiting, and decreased appetite.[1]

References

Navigating the Landscape of PD-L1 Low Gastric Cancer: A Comparative Guide to IMAB362 (Zolbetuximab) and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The treatment paradigm for advanced gastric and gastroesophageal junction (GEJ) adenocarcinoma is rapidly evolving, with a growing emphasis on targeted therapies. For patients with tumors that have low or no expression of Programmed Death-Ligand 1 (PD-L1), a historically challenging subgroup to treat with immunotherapy, novel agents are offering new hope. This guide provides a detailed comparison of IMAB362 (zolbetuximab), a first-in-class CLDN18.2-targeted antibody, with other therapeutic options for PD-L1 low gastric cancer, supported by experimental data and detailed protocols.

Executive Summary

Zolbetuximab, in combination with chemotherapy, has demonstrated significant efficacy in the first-line treatment of patients with CLDN18.2-positive, HER2-negative advanced or metastatic gastric or GEJ adenocarcinoma.[1][2] Notably, a substantial portion of patients enrolled in the pivotal clinical trials for zolbetuximab had PD-L1 low or negative tumors, suggesting its efficacy in this specific population.[3][4] This guide will compare the performance of zolbetuximab with alternative treatments, particularly the PD-1/CTLA-4 bispecific antibody cadonilimab, which has also shown efficacy in PD-L1 low gastric cancer.[5][6]

Mechanism of Action: A Tale of Two Pathways

Zolbetuximab (IMAB362): Targeting a Novel Surface Antigen

Zolbetuximab is a chimeric IgG1 monoclonal antibody that targets Claudin-18.2 (CLDN18.2), a tight junction protein that is normally embedded in the gastric mucosa but becomes exposed on the surface of gastric cancer cells.[7][8] Upon binding to CLDN18.2, zolbetuximab initiates tumor cell death through two primary immune-mediated mechanisms:

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of zolbetuximab is recognized by Fc receptors on immune effector cells, such as natural killer (NK) cells, leading to the release of cytotoxic granules and lysis of the cancer cell.

  • Complement-Dependent Cytotoxicity (CDC): The binding of zolbetuximab to CLDN18.2 can also activate the complement cascade, resulting in the formation of the membrane attack complex (MAC) on the tumor cell surface, which creates pores and induces cell lysis.

Zolbetuximab_MoA cluster_tumor CLDN18.2+ Tumor Cell cluster_immune Immune Response Tumor_Cell Gastric Tumor Cell (CLDN18.2 Exposed) Zolbetuximab Zolbetuximab (IMAB362) Zolbetuximab->Tumor_Cell Binds to CLDN18.2 NK_Cell Natural Killer (NK) Cell Zolbetuximab->NK_Cell Fc Receptor Binding Complement Complement Proteins Zolbetuximab->Complement Activates Lysis1 Tumor Cell Lysis NK_Cell->Lysis1 Induces ADCC Lysis2 Tumor Cell Lysis Complement->Lysis2 Induces CDC

Figure 1: Mechanism of Action of Zolbetuximab.

Alternative Therapies: Checkpoint Inhibition

Standard immunotherapies, such as PD-1/PD-L1 inhibitors, function by blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby restoring the anti-tumor T-cell response. The efficacy of these agents is often correlated with the level of PD-L1 expression. Cadonilimab, a bispecific antibody, simultaneously targets both PD-1 and CTLA-4, another immune checkpoint, which may enhance its activity, particularly in tumors with low PD-L1 expression.[5]

Checkpoint_Inhibition_MoA cluster_tumor_interaction Tumor Microenvironment cluster_therapy Therapeutic Intervention T_Cell T-Cell Tumor_Cell Tumor Cell (PD-L1+) T_Cell->Tumor_Cell PD-1/PD-L1 Interaction (T-Cell Inhibition) Activation T-Cell Activation & Tumor Cell Killing T_Cell->Activation Restored Function ICI PD-1/PD-L1 Inhibitor or Cadonilimab (PD-1/CTLA-4) ICI->T_Cell Blocks PD-1

Figure 2: Mechanism of Action of Immune Checkpoint Inhibitors.

Comparative Efficacy in PD-L1 Low Gastric Cancer

While direct head-to-head trials are lacking, data from pivotal Phase 3 studies of zolbetuximab and cadonilimab provide a basis for comparison in the first-line treatment of HER2-negative advanced gastric cancer.

Treatment RegimenTrialPatient PopulationPD-L1 StatusMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)
Zolbetuximab + Chemotherapy SPOTLIGHT & GLOW (Pooled Analysis)[7]CLDN18.2-positiveAll-comers (majority PD-L1 low/negative)[3]9.2 months16.4 monthsNot Reported in Pooled Analysis
Placebo + Chemotherapy SPOTLIGHT & GLOW (Pooled Analysis)[7]CLDN18.2-positiveAll-comers (majority PD-L1 low/negative)[3]8.2 months13.7 monthsNot Reported in Pooled Analysis
Cadonilimab + Chemotherapy COMPASSION-15[5]HER2-negativePD-L1 low (CPS <5)6.9 months14.8 monthsNot Reported for Subgroup
Placebo + Chemotherapy COMPASSION-15[5]HER2-negativePD-L1 low (CPS <5)4.6 months11.1 monthsNot Reported for Subgroup
Cadonilimab + Chemotherapy COMPASSION-15[5]HER2-negativeAll-comers7.0 months15.0 months65.2%
Placebo + Chemotherapy COMPASSION-15[5]HER2-negativeAll-comers5.3 months10.8 months48.9%

A network meta-analysis of first-line therapies in advanced gastric cancer suggested that zolbetuximab plus chemotherapy confers a significant PFS and OS benefit, similar to that achieved with PD-1/PD-L1 inhibitors plus chemotherapy in the overall population.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the pivotal trials for zolbetuximab and cadonilimab.

Zolbetuximab Pivotal Trials (SPOTLIGHT & GLOW)

Zolbetuximab_Trials_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_endpoints Endpoints Inclusion Inclusion Criteria: - HER2-negative, advanced/metastatic gastric/GEJ adenocarcinoma - CLDN18.2-positive (≥75% of tumor cells with moderate-to-strong staining) - No prior systemic therapy for advanced disease Arm_A Zolbetuximab + Chemotherapy (mFOLFOX6 in SPOTLIGHT, CAPOX in GLOW) Inclusion->Arm_A Arm_B Placebo + Chemotherapy (mFOLFOX6 in SPOTLIGHT, CAPOX in GLOW) Inclusion->Arm_B Primary Primary Endpoint: Progression-Free Survival (PFS) Arm_A->Primary Secondary Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Safety Arm_A->Secondary Arm_B->Primary Arm_B->Secondary

Figure 3: Workflow for SPOTLIGHT and GLOW Trials.

  • Study Design: The SPOTLIGHT and GLOW trials were global, randomized, double-blind, placebo-controlled Phase 3 studies.

  • Patient Population: Patients with previously untreated, unresectable or metastatic, HER2-negative, CLDN18.2-positive gastric or GEJ adenocarcinoma were enrolled. CLDN18.2 positivity was defined as moderate-to-strong membranous staining in ≥75% of tumor cells.

  • Treatment Arms:

    • SPOTLIGHT: Zolbetuximab (800 mg/m² loading dose, then 600 mg/m² every 3 weeks) plus mFOLFOX6 (oxaliplatin, leucovorin, and fluorouracil) or placebo plus mFOLFOX6.

    • GLOW: Zolbetuximab (800 mg/m² loading dose, then 600 mg/m² every 3 weeks) plus CAPOX (capecitabine and oxaliplatin) or placebo plus CAPOX.[1][3]

  • Primary Endpoint: Progression-free survival.

  • Key Secondary Endpoint: Overall survival.

Cadonilimab Pivotal Trial (COMPASSION-15)

Cadonilimab_Trial_Workflow cluster_screening_cad Patient Screening cluster_randomization_cad Randomization (1:1) cluster_endpoints_cad Endpoints Inclusion_Cad Inclusion Criteria: - Untreated, unresectable, HER2-negative, advanced/metastatic gastric/GEJ adenocarcinoma Arm_A_Cad Cadonilimab + Chemotherapy (XELOX) Inclusion_Cad->Arm_A_Cad Arm_B_Cad Placebo + Chemotherapy (XELOX) Inclusion_Cad->Arm_B_Cad Primary_Cad Primary Endpoint: Overall Survival (OS) in ITT population Arm_A_Cad->Primary_Cad Secondary_Cad Secondary Endpoints: PFS, ORR, Safety Arm_A_Cad->Secondary_Cad Arm_B_Cad->Primary_Cad Arm_B_Cad->Secondary_Cad

Figure 4: Workflow for the COMPASSION-15 Trial.

  • Study Design: The COMPASSION-15 trial was a randomized, double-blind, Phase 3 study.

  • Patient Population: The trial enrolled patients with untreated, unresectable, HER2-negative, locally advanced or metastatic gastric or GEJ cancer, irrespective of PD-L1 status.

  • Treatment Arms: Patients were randomized to receive either cadonilimab plus capecitabine/oxaliplatin (XELOX) chemotherapy or placebo plus chemotherapy.

  • Primary Endpoint: Overall survival in the intention-to-treat (ITT) population.

  • Key Secondary Endpoints: Progression-free survival, objective response rate, and safety.

Conclusion

For patients with PD-L1 low, HER2-negative advanced gastric cancer, the emergence of targeted therapies like zolbetuximab and novel immunotherapies such as cadonilimab represents a significant advancement. Zolbetuximab, targeting CLDN18.2, has demonstrated a clear survival benefit in a population where a majority of patients had low or negative PD-L1 expression. Cadonilimab has also shown promising results specifically in the PD-L1 low subgroup. The choice between these agents may depend on biomarker testing for CLDN18.2, with zolbetuximab being a prime candidate for CLDN18.2-positive tumors. Further research, including potential head-to-head trials or real-world evidence, will be crucial to further refine treatment selection for this patient population.

References

Zolbetuximab Combinations Demonstrate Improved Progression-Free Survival in Advanced Gastric Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of recent clinical trial data reveals that Zolbetuximab, in combination with standard chemotherapy regimens, significantly extends progression-free survival (PFS) for patients with Claudin-18.2 (CLDN18.2)-positive, HER2-negative, locally advanced unresectable or metastatic gastric or gastroesophageal junction (GEJ) adenocarcinoma. This guide provides a detailed comparison of Zolbetuximab combination therapies with alternative treatments, supported by experimental data from pivotal clinical trials.

Comparative Analysis of Progression-Free Survival

The efficacy of Zolbetuximab has been primarily evaluated in two major Phase 3 clinical trials: SPOTLIGHT and GLOW. These studies assessed the addition of Zolbetuximab to standard first-line chemotherapy regimens, mFOLFOX6 and CAPOX, respectively. The results, when compared with standard chemotherapy and other targeted therapies, underscore the potential of Zolbetuximab as a new standard of care for this specific patient population.

Treatment RegimenClinical TrialMedian PFS (months)Hazard Ratio (95% CI)Patient Population
Zolbetuximab + mFOLFOX6 SPOTLIGHT 10.61 0.75 (0.60-0.94) CLDN18.2-positive, HER2-negative advanced gastric/GEJ adenocarcinoma
Placebo + mFOLFOX6SPOTLIGHT8.67CLDN18.2-positive, HER2-negative advanced gastric/GEJ adenocarcinoma
Zolbetuximab + CAPOX GLOW 8.21 0.687 (0.544-0.866) CLDN18.2-positive, HER2-negative advanced gastric/GEJ adenocarcinoma
Placebo + CAPOXGLOW6.80CLDN18.2-positive, HER2-negative advanced gastric/GEJ adenocarcinoma
Nivolumab + ChemotherapyCheckMate 6498.3 (PD-L1 CPS ≥5)0.70 (0.60-0.81)HER2-negative advanced gastric/GEJ/esophageal adenocarcinoma[1]
Chemotherapy AloneCheckMate 6496.1 (PD-L1 CPS ≥5)HER2-negative advanced gastric/GEJ/esophageal adenocarcinoma[1]
mFOLFOX6Various~6.0 - 6.4Advanced Gastric Cancer[2][3]

Data Summary: The SPOTLIGHT trial demonstrated a median PFS of 10.61 months for the Zolbetuximab plus mFOLFOX6 arm, compared to 8.67 months for the placebo plus mFOLFOX6 arm.[4] Similarly, the GLOW trial showed a median PFS of 8.21 months with Zolbetuximab plus CAPOX versus 6.80 months with placebo plus CAPOX. A pooled analysis of both trials showed a median PFS of 9.2 months for the zolbetuximab-chemotherapy combination versus 8.2 months for chemotherapy alone, with a hazard ratio of 0.71.[5] These findings represent a statistically significant reduction in the risk of disease progression or death. When compared to another first-line option for HER2-negative advanced gastric cancer, nivolumab plus chemotherapy, which showed a median PFS of 8.3 months in patients with a PD-L1 CPS of ≥5 in the CheckMate 649 trial, the Zolbetuximab combinations present a compelling alternative, particularly for the CLDN18.2-positive subgroup.[1]

Experimental Protocols

The robust clinical data supporting Zolbetuximab combinations stem from meticulously designed Phase 3 trials.

SPOTLIGHT Trial (NCT03504397)
  • Objective: To evaluate the efficacy and safety of Zolbetuximab in combination with mFOLFOX6 as a first-line treatment for patients with CLDN18.2-positive, HER2-negative, locally advanced unresectable or metastatic gastric or GEJ adenocarcinoma.[4]

  • Study Design: A global, randomized, double-blind, placebo-controlled trial.[4]

  • Patient Population: 565 patients were randomized 1:1 to receive either Zolbetuximab plus mFOLFOX6 or placebo plus mFOLFOX6.[4] Key inclusion criteria included histologically confirmed, previously untreated, locally advanced unresectable or metastatic gastric or GEJ adenocarcinoma with CLDN18.2-positive status (defined as moderate-to-strong membranous staining in ≥75% of tumor cells) and HER2-negative status.[6]

  • Treatment Regimen:

    • Zolbetuximab Arm: Zolbetuximab administered at a loading dose of 800 mg/m² on day 1 of cycle 1, followed by 600 mg/m² every 3 weeks for subsequent cycles, in combination with mFOLFOX6 (oxaliplatin 85 mg/m², leucovorin 400 mg/m², and 5-fluorouracil 400 mg/m² bolus followed by a 46-48 hour infusion of 2400 mg/m²) administered every 2 weeks.[6]

    • Placebo Arm: Placebo administered on the same schedule as Zolbetuximab, in combination with mFOLFOX6.[4]

  • Primary Endpoint: Progression-free survival, as assessed by an independent review committee.[4]

GLOW Trial (NCT03653507)
  • Objective: To assess the efficacy and safety of Zolbetuximab in combination with CAPOX as a first-line treatment for the same patient population as the SPOTLIGHT trial.[6]

  • Study Design: A global, randomized, double-blind, placebo-controlled trial.[6]

  • Patient Population: Similar inclusion criteria to the SPOTLIGHT trial, with patients randomized to receive either Zolbetuximab plus CAPOX or placebo plus CAPOX.[6]

  • Treatment Regimen:

    • Zolbetuximab Arm: Zolbetuximab administered at the same dosage and schedule as in the SPOTLIGHT trial, in combination with CAPOX (capecitabine 1000 mg/m² twice daily for 14 days, followed by a 7-day rest period, and oxaliplatin 130 mg/m² on day 1 of each 3-week cycle).[6]

    • Placebo Arm: Placebo administered on the same schedule as Zolbetuximab, in combination with CAPOX.[6]

  • Primary Endpoint: Progression-free survival.[6]

Signaling Pathways and Mechanism of Action

Zolbetuximab's therapeutic effect is rooted in its specific targeting of CLDN18.2, a tight junction protein. In normal gastric tissue, CLDN18.2 is typically shielded within the tight junctions. However, in gastric cancer cells, cellular polarity is often disrupted, leading to the exposure of CLDN18.2 on the cell surface, making it an accessible target for monoclonal antibodies.[5]

CLDN18_2_Pathway cluster_tumor_cell Tumor Cell cluster_immune_system Immune System Zolbetuximab Zolbetuximab CLDN18.2 CLDN18.2 Zolbetuximab->CLDN18.2 Binds to ADCC ADCC CLDN18.2->ADCC Induces CDC CDC CLDN18.2->CDC Induces Cell Lysis Cell Lysis ADCC->Cell Lysis CDC->Cell Lysis NK Cell NK Cell NK Cell->ADCC Mediates Complement System Complement System Complement System->CDC Mediates Experimental_Workflow Patient Screening Patient Screening Eligibility Confirmed Eligibility Confirmed Patient Screening->Eligibility Confirmed CLDN18.2+, HER2- Randomization Randomization Eligibility Confirmed->Randomization Treatment Arm 1 Treatment Arm 1 Randomization->Treatment Arm 1 Zolbetuximab + Chemo Treatment Arm 2 Treatment Arm 2 Randomization->Treatment Arm 2 Placebo + Chemo Tumor Assessment Tumor Assessment Treatment Arm 1->Tumor Assessment Treatment Arm 2->Tumor Assessment PFS Analysis PFS Analysis Tumor Assessment->PFS Analysis Every 6-9 weeks

References

Overall survival benefit of adding ST362 to chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

The designation "ST362" appears to be associated with a model of an electric guitar manufactured by Fender Japan.[1][2][3][4][5] There is no indication of this term being used in the medical or scientific literature for any therapeutic agent.

Therefore, it is not possible to provide a comparison guide on the overall survival benefit of adding this compound to chemotherapy as no such combination or clinical data exists. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled due to the non-existence of the subject matter in the specified therapeutic area.

It is recommended that the topic be revised to focus on a recognized therapeutic agent with available clinical data to facilitate the creation of the requested comparison guide.

References

A Head-to-Head Comparison of Zolbetuximab and Ramucirumab in Gastric and Gastroesophageal Junction Cancer

Author: BenchChem Technical Support Team. Date: November 2025

In the evolving landscape of targeted therapies for gastric and gastroesophageal junction (GEJ) adenocarcinoma, two monoclonal antibodies, Zolbetuximab and Ramucirumab, have emerged as significant advancements. While both offer targeted approaches, they differ fundamentally in their mechanisms of action, cellular targets, and the specific patient populations they are designed to treat. This guide provides a comprehensive, data-driven comparison of Zolbetuximab and Ramucirumab for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Different Pathways in Cancer Progression

Zolbetuximab is a first-in-class monoclonal antibody that targets Claudin-18.2 (CLDN18.2), a tight junction protein.[1][2][3] In normal tissues, CLDN18.2 is predominantly expressed in gastric mucosal cells.[2] However, in gastric and GEJ adenocarcinomas, it becomes exposed on the surface of cancer cells.[2][3] Zolbetuximab binds to CLDN18.2 and induces cancer cell death through two primary mechanisms: antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[1][2][4]

Ramucirumab , on the other hand, is a fully human monoclonal antibody that targets the vascular endothelial growth factor receptor 2 (VEGFR-2).[5][6][7] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][8] By binding to VEGFR-2, Ramucirumab blocks the binding of its ligands (VEGF-A, VEGF-C, and VEGF-D), thereby inhibiting the downstream signaling pathways that lead to endothelial cell proliferation and migration.[6][7][9][10] This anti-angiogenic effect effectively reduces the blood supply to the tumor.[5][10]

Signaling Pathways

The distinct mechanisms of Zolbetuximab and Ramucirumab are rooted in the different signaling pathways they disrupt.

Zolbetuximab_Pathway cluster_cell Tumor Cell Zolbetuximab Zolbetuximab CLDN18.2 CLDN18.2 Zolbetuximab->CLDN18.2 Binds to ADCC ADCC CLDN18.2->ADCC Induces CDC CDC CLDN18.2->CDC Induces Cell Lysis Cell Lysis ADCC->Cell Lysis CDC->Cell Lysis Ramucirumab_Pathway cluster_endothelial_cell Endothelial Cell Ramucirumab Ramucirumab VEGFR-2 VEGFR-2 Ramucirumab->VEGFR-2 Blocks VEGF VEGF VEGF->VEGFR-2 Activates Downstream Signaling PI3K/Akt, MAPK/ERK VEGFR-2->Downstream Signaling Angiogenesis Cell Proliferation, Migration, Survival Downstream Signaling->Angiogenesis SPOTLIGHT_Workflow Patient_Population CLDN18.2-positive, HER2-negative, locally advanced unresectable or metastatic gastric or GEJ adenocarcinoma Randomization Randomization Patient_Population->Randomization Zolbetuximab_Arm Zolbetuximab + mFOLFOX6 Randomization->Zolbetuximab_Arm 1:1 Placebo_Arm Placebo + mFOLFOX6 Randomization->Placebo_Arm 1:1 Primary_Endpoint Progression-Free Survival (PFS) Zolbetuximab_Arm->Primary_Endpoint Secondary_Endpoint Overall Survival (OS) Zolbetuximab_Arm->Secondary_Endpoint Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoint RAINBOW_Workflow Patient_Population Advanced gastric or GEJ adenocarcinoma with disease progression on or after prior fluoropyrimidine- or platinum-containing chemotherapy Randomization Randomization Patient_Population->Randomization Ramucirumab_Arm Ramucirumab + Paclitaxel Randomization->Ramucirumab_Arm 1:1 Placebo_Arm Placebo + Paclitaxel Randomization->Placebo_Arm 1:1 Primary_Endpoint Overall Survival (OS) Ramucirumab_Arm->Primary_Endpoint Secondary_Endpoint Progression-Free Survival (PFS) Ramucirumab_Arm->Secondary_Endpoint Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoint

References

Validating Claudin 18.2 as a Predictive Biomarker for ST362 (Zolbetuximab) in Gastric Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Claudin 18.2 (CLDN18.2) as a predictive biomarker for the investigational antibody-drug conjugate ST362, also known as zolbetuximab (formerly IMAB362), in the context of advanced gastric and gastroesophageal junction (GEJ) adenocarcinoma. We will delve into the performance of zolbetuximab in CLDN18.2-positive patients, compare it with other targeted therapies for gastric cancer, and provide detailed experimental protocols for biomarker validation.

Executive Summary

Zolbetuximab, a chimeric IgG1 monoclonal antibody, has emerged as a promising therapeutic agent for patients with CLDN18.2-positive gastric and GEJ cancers. Clinical trial data from the pivotal SPOTLIGHT and GLOW studies have demonstrated a statistically significant improvement in overall survival and progression-free survival when zolbetuximab is added to standard chemotherapy in this patient population. This has solidified CLDN18.2's position as a key predictive biomarker, enabling the selection of patients most likely to benefit from this targeted therapy. This guide will provide the data and methodologies to understand and potentially implement CLDN18.2 testing for patient stratification in clinical research and development.

Performance of Zolbetuximab in CLDN18.2-Positive Gastric Cancer

The efficacy of zolbetuximab has been rigorously evaluated in two Phase 3 clinical trials: SPOTLIGHT and GLOW. Both studies enrolled patients with previously untreated, unresectable, locally advanced or metastatic, HER2-negative, gastric or GEJ adenocarcinoma whose tumors were positive for CLDN18.2 expression.

Table 1: Efficacy of Zolbetuximab in Phase 3 Clinical Trials

Clinical TrialTreatment ArmControl ArmMedian Progression-Free Survival (PFS)Hazard Ratio (PFS)Median Overall Survival (OS)Hazard Ratio (OS)Objective Response Rate (ORR)
SPOTLIGHT Zolbetuximab + mFOLFOX6Placebo + mFOLFOX610.61 months0.7518.23 months0.75Not Reported
GLOW Zolbetuximab + CAPOXPlacebo + CAPOX8.21 months0.68714.39 months0.77154%

Data sourced from clinical trial publications.[1]

The results from both trials consistently demonstrate that the addition of zolbetuximab to standard chemotherapy regimens leads to a clinically meaningful extension of both PFS and OS in patients with CLDN18.2-positive tumors.

Comparison with Alternative Targeted Therapies in Gastric Cancer

To provide a comprehensive perspective, it is essential to compare the efficacy of zolbetuximab in a CLDN18.2-selected population with other established and emerging targeted therapies for gastric cancer that rely on different biomarkers.

Table 2: Comparison of Targeted Therapies in Advanced Gastric Cancer

BiomarkerTargeted TherapyClinical TrialKey Efficacy Data
HER2 TrastuzumabToGAOS: 13.8 months (vs. 11.1 months with chemo alone)PFS: 6.7 months (vs. 5.5 months with chemo alone)ORR: 47% (vs. 35% with chemo alone)
PD-L1 (CPS ≥1) PembrolizumabKEYNOTE-062OS (monotherapy): 10.6 months (non-inferior to chemo) OS (combo): No significant improvement vs. chemo
FGFR2b BemarituzumabFIGHTOS: Not reached (vs. 12.9 months with chemo alone)PFS: 9.5 months (vs. 7.4 months with chemo alone)ORR: 53% (vs. 40% with chemo alone)

This comparison highlights that biomarker-driven patient selection is crucial for the success of targeted therapies in gastric cancer. The survival benefits observed with zolbetuximab in CLDN18.2-positive patients are comparable to or exceed those of other targeted agents in their respective biomarker-defined populations.

Mechanism of Action of Zolbetuximab

Zolbetuximab exerts its anti-tumor effect through a dual mechanism of action, targeting cancer cells that express CLDN18.2 on their surface.

Zolbetuximab_Mechanism_of_Action cluster_0 Zolbetuximab Action cluster_1 Immune-Mediated Cytotoxicity Zolbetuximab Zolbetuximab CLDN18.2 Claudin 18.2 on Cancer Cell Surface Zolbetuximab->CLDN18.2 Binds to NK_Cell Natural Killer (NK) Cell CLDN18.2->NK_Cell recruits Complement_Proteins Complement Proteins CLDN18.2->Complement_Proteins activates ADCC ADCC (Antibody-Dependent Cell-Mediated Cytotoxicity) NK_Cell->ADCC CDC CDC (Complement-Dependent Cytotoxicity) Complement_Proteins->CDC Cancer_Cell_Lysis Cancer Cell Lysis ADCC->Cancer_Cell_Lysis CDC->Cancer_Cell_Lysis

Caption: Mechanism of action of zolbetuximab.

Once zolbetuximab binds to CLDN18.2 on the tumor cell surface, its Fc region engages with immune effector cells, such as Natural Killer (NK) cells, initiating Antibody-Dependent Cellular Cytotoxicity (ADCC). Simultaneously, it can activate the complement cascade, leading to Complement-Dependent Cytotoxicity (CDC). Both pathways result in the targeted destruction of cancer cells.

Experimental Protocols for Biomarker Validation

Accurate and reproducible biomarker testing is paramount for the successful clinical implementation of targeted therapies. Below are the key principles and methodologies for the immunohistochemical (IHC) detection of CLDN18.2 and other relevant biomarkers in gastric cancer.

Claudin 18.2 (CLDN18.2) Immunohistochemistry

Assay Principle: The VENTANA CLDN18 (43-14A) RxDx Assay is a qualitative immunohistochemical test intended for the detection of the CLDN18.2 protein in formalin-fixed, paraffin-embedded (FFPE) gastric and GEJ adenocarcinoma tissue. The assay utilizes a monoclonal mouse anti-CLDN18 antibody (clone 43-14A) to bind to the CLDN18.2 protein, which is then visualized using a detection system on a VENTANA BenchMark ULTRA instrument.

Key Protocol Steps:

  • Specimen Preparation: Use 4-5 µm thick sections of FFPE tumor tissue mounted on positively charged slides.

  • Deparaffinization and Rehydration: Perform standard deparaffinization and rehydration steps.

  • Antigen Retrieval: Employ an automated protocol on the BenchMark ULTRA instrument using Cell Conditioning 1 (CC1) solution.

  • Primary Antibody Incubation: Incubate with the VENTANA anti-CLDN18 (43-14A) antibody.

  • Detection: Utilize the OptiView DAB IHC Detection Kit.

  • Counterstaining: Use Hematoxylin II.

  • Dehydration and Coverslipping: Perform standard dehydration and coverslipping procedures.

Scoring Criteria: A tumor is considered CLDN18.2-positive if there is moderate to strong membranous staining in ≥75% of viable tumor cells .

HER2 Immunohistochemistry

Assay Principle: HER2 IHC detects the overexpression of the human epidermal growth factor receptor 2 protein on the surface of tumor cells.

Scoring Criteria (Gastric Cancer):

  • 0: No reactivity or membranous reactivity in <10% of tumor cells.

  • 1+: Faint/barely perceptible membranous reactivity in ≥10% of tumor cells.

  • 2+ (Equivocal): Weak to moderate complete, basolateral, or lateral membranous reactivity in ≥10% of tumor cells.

  • 3+ (Positive): Strong complete, basolateral, or lateral membranous reactivity in ≥10% of tumor cells.

Note: Cases scored as 2+ require further testing with in situ hybridization (ISH) to determine HER2 gene amplification status.

PD-L1 Immunohistochemistry

Assay Principle: The PD-L1 IHC 22C3 pharmDx assay is used to determine the expression of Programmed Death-Ligand 1 (PD-L1) in tumor and immune cells.

Scoring Criteria (Gastric Cancer): The Combined Positive Score (CPS) is calculated as the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100. A CPS ≥ 1 is typically considered positive.

FGFR2b Immunohistochemistry

Assay Principle: This IHC assay detects the overexpression of Fibroblast Growth Factor Receptor 2b in tumor tissue.

Scoring Criteria: FGFR2b positivity is often defined as membranous staining in a certain percentage of tumor cells (e.g., ≥10% of tumor cells with 2+/3+ intensity).

Experimental Workflow for Biomarker Validation

The validation of a predictive biomarker for a targeted therapy like zolbetuximab follows a structured workflow from tissue acquisition to patient stratification.

Biomarker_Validation_Workflow Tissue_Acquisition Tumor Tissue Acquisition (Biopsy or Resection) FFPE_Preparation Formalin-Fixation and Paraffin-Embedding (FFPE) Tissue_Acquisition->FFPE_Preparation Sectioning Microtome Sectioning (4-5 µm) FFPE_Preparation->Sectioning IHC_Staining Immunohistochemical (IHC) Staining (e.g., VENTANA CLDN18 Assay) Sectioning->IHC_Staining Pathologist_Review Pathologist Review and Scoring (e.g., % of positive cells, intensity) IHC_Staining->Pathologist_Review Biomarker_Status Biomarker Status Determination (Positive vs. Negative) Pathologist_Review->Biomarker_Status Patient_Stratification Patient Stratification for Targeted Therapy (e.g., Zolbetuximab) Biomarker_Status->Patient_Stratification Positive Clinical_Trial_Enrollment Clinical Trial Enrollment or Treatment Decision Patient_Stratification->Clinical_Trial_Enrollment

Caption: Workflow for biomarker validation.

This workflow ensures that patient samples are processed and evaluated in a standardized manner, leading to reliable biomarker assessment for appropriate patient selection.

Conclusion

The validation of Claudin 18.2 as a predictive biomarker has been a significant advancement in the field of gastric cancer therapeutics. The robust clinical data supporting the efficacy of zolbetuximab in CLDN18.2-positive patients underscores the importance of a biomarker-driven approach to treatment. This guide provides the necessary data and methodological framework for researchers and drug development professionals to understand and potentially integrate CLDN18.2 testing into their research and clinical development programs. The continued exploration of CLDN18.2 and other biomarkers will undoubtedly pave the way for more personalized and effective treatments for patients with gastric cancer.

References

Zolbetuximab in Advanced Gastric Cancer: A Comparative Meta-Analysis of Phase 3 Trials

Author: BenchChem Technical Support Team. Date: November 2025

A new therapeutic avenue has emerged for patients with Claudin-18.2 (CLDN18.2)-positive, HER2-negative advanced or metastatic gastric or gastroesophageal junction (GEJ) adenocarcinoma. Zolbetuximab, a first-in-class monoclonal antibody, has demonstrated significant improvements in survival outcomes when combined with chemotherapy in two pivotal phase 3 trials, SPOTLIGHT and GLOW. This guide provides a detailed comparison of the Zolbetuximab clinical trial data with an established standard-of-care immunotherapy regimen, nivolumab plus chemotherapy, for the first-line treatment of this patient population.

Zolbetuximab is a chimeric IgG1 monoclonal antibody that specifically targets and binds to CLDN18.2, a tight junction protein that is often exposed on the surface of gastric cancer cells.[1][2][3] This binding initiates a dual mechanism of action, triggering both antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of tumor cells.[2][3][4][5]

Efficacy and Safety: A Head-to-Head Look at the Data

The efficacy and safety of Zolbetuximab have been established in the global, randomized, double-blind, phase 3 SPOTLIGHT and GLOW trials. In the SPOTLIGHT trial, Zolbetuximab was evaluated in combination with mFOLFOX6 (oxaliplatin, leucovorin, and fluorouracil), while the GLOW trial assessed its use with CAPOX (capecitabine and oxaliplatin). Both studies met their primary endpoints, demonstrating a statistically significant improvement in progression-free survival (PFS) and overall survival (OS) compared to chemotherapy alone.[6][7][8]

For comparison, the CheckMate 649 trial established nivolumab, a PD-1 inhibitor, in combination with chemotherapy as a standard first-line treatment for advanced gastric, GEJ, and esophageal adenocarcinoma, regardless of PD-L1 expression.[1][9][10]

Below is a summary of the key efficacy and safety data from these pivotal trials.

Table 1: Comparison of Efficacy in Phase 3 Clinical Trials
Trial Treatment Arm Control Arm Median PFS (months) PFS Hazard Ratio (95% CI) Median OS (months) OS Hazard Ratio (95% CI) Objective Response Rate (ORR)
SPOTLIGHT Zolbetuximab + mFOLFOX6Placebo + mFOLFOX610.610.751 (0.598-0.942)18.230.750 (0.601-0.936)Similar between arms
GLOW Zolbetuximab + CAPOXPlacebo + CAPOX8.210.687 (0.544-0.866)14.390.771 (0.615-0.965)54% vs. 42%
Pooled Analysis (SPOTLIGHT & GLOW) Zolbetuximab + ChemoPlacebo + Chemo9.20.71 (0.61-0.83)16.40.77 (0.67-0.89)Not Reported
CheckMate 649 (PD-L1 CPS ≥5) Nivolumab + ChemoChemo Alone7.70.68 (0.56-0.81)14.40.71 (0.59-0.86)60% vs. 45%
CheckMate 649 (All Randomized) Nivolumab + ChemoChemo Alone7.70.79 (0.68-0.92)13.80.80 (0.71-0.90)57% vs. 46%

A pooled analysis of the SPOTLIGHT and GLOW trials showed a median PFS of 9.2 months in the zolbetuximab plus chemotherapy group versus 8.2 months in the chemotherapy alone group, with a hazard ratio of 0.71.[10] The median OS was 16.4 months for the zolbetuximab combination compared to 13.7 months for chemotherapy alone, with a hazard ratio of 0.77.[10][11]

Table 2: Overview of Common Treatment-Emergent Adverse Events (TEAEs)
Adverse Event Zolbetuximab + Chemo (Pooled SPOTLIGHT/GLOW) Placebo + Chemo (Pooled SPOTLIGHT/GLOW) Nivolumab + Chemo (CheckMate 649)
Nausea 76%56.2%50% (Grade 3-4: 4%)
Vomiting 66.8%34.2%33% (Grade 3-4: 4%)
Decreased Appetite Not ReportedNot Reported39% (Grade 3-4: 3%)
Diarrhea Not ReportedNot Reported38% (Grade 3-4: 5%)
Stomatitis Not ReportedNot Reported27% (Grade 3-4: 3%)
Fatigue Not ReportedNot Reported35% (Grade 3-4: 4%)

The most common TEAEs associated with Zolbetuximab were nausea and vomiting, which were generally manageable.[8][10] In the CheckMate 649 trial, the safety profile of nivolumab plus chemotherapy was consistent with the known profiles of the individual agents.

Experimental Protocols

Zolbetuximab Trials (SPOTLIGHT & GLOW)
  • Patient Population: Patients with previously untreated, locally advanced unresectable or metastatic, HER2-negative, and CLDN18.2-positive (defined as ≥75% of tumor cells with moderate-to-strong membranous staining) gastric or GEJ adenocarcinoma.[7][11]

  • Study Design: Randomized, placebo-controlled, double-blind, multicenter phase 3 trials.[7][11]

  • Treatment Regimens:

    • SPOTLIGHT: Zolbetuximab (800 mg/m² loading dose, then 600 mg/m² every 3 weeks) or placebo, in combination with mFOLFOX6 (oxaliplatin 85 mg/m², leucovorin 400 mg/m², fluorouracil 400 mg/m² bolus then 1200 mg/m²/day for 2 days) every 2 weeks.[7][11]

    • GLOW: Zolbetuximab (same dosing as SPOTLIGHT) or placebo, in combination with CAPOX (capecitabine 1000 mg/m² twice daily for 14 days, oxaliplatin 130 mg/m² on day 1) every 3 weeks.[8]

  • Primary Endpoints: Progression-free survival.[7][11]

  • Key Secondary Endpoint: Overall survival.[7][11]

Nivolumab Trial (CheckMate 649)
  • Patient Population: Patients with previously untreated, unresectable, advanced or metastatic, non-HER2-positive gastric, GEJ, or esophageal adenocarcinoma.[9]

  • Study Design: Randomized, open-label, multicenter phase 3 trial.[9]

  • Treatment Regimens:

    • Nivolumab (360 mg every 3 weeks or 240 mg every 2 weeks) plus chemotherapy (investigator's choice of CAPOX or FOLFOX).[9]

    • Chemotherapy alone (CAPOX or FOLFOX).[9]

  • Primary Endpoints: Overall survival and progression-free survival in patients with a PD-L1 combined positive score (CPS) of 5 or more.[9]

Visualizing the Mechanisms and Processes

To better understand the underlying biology and clinical trial design, the following diagrams are provided.

Zolbetuximab_Mechanism_of_Action cluster_tumor_cell CLDN18.2+ Tumor Cell cluster_immune_response Immune Response Tumor_Cell CLDN18.2 Zolbetuximab Zolbetuximab Zolbetuximab->Tumor_Cell Binds to CLDN18.2 NK_Cell Natural Killer (NK) Cell Zolbetuximab->NK_Cell Fc region engages Complement_System Complement System Zolbetuximab->Complement_System Activates ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) NK_Cell->ADCC CDC Complement-Dependent Cytotoxicity (CDC) Complement_System->CDC Tumor_Cell_Lysis Tumor Cell Lysis ADCC->Tumor_Cell_Lysis CDC->Tumor_Cell_Lysis

Caption: Zolbetuximab's mechanism of action.

Clinical_Trial_Workflow Patient_Screening Patient Screening (HER2-, CLDN18.2+) Randomization Randomization (1:1) Patient_Screening->Randomization Treatment_Arm_A Zolbetuximab + Chemotherapy (e.g., mFOLFOX6 or CAPOX) Randomization->Treatment_Arm_A Treatment_Arm_B Placebo + Chemotherapy Randomization->Treatment_Arm_B Follow_Up Treatment and Follow-up Treatment_Arm_A->Follow_Up Treatment_Arm_B->Follow_Up Primary_Endpoint Primary Endpoint Analysis (Progression-Free Survival) Follow_Up->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (Overall Survival) Primary_Endpoint->Secondary_Endpoint

Caption: Phase 3 clinical trial workflow.

Conclusion

The addition of Zolbetuximab to standard chemotherapy regimens represents a significant advancement in the first-line treatment of patients with CLDN18.2-positive, HER2-negative advanced gastric or GEJ adenocarcinoma. The SPOTLIGHT and GLOW trials have consistently demonstrated a clinically meaningful improvement in both progression-free and overall survival. When compared to the established immunotherapy combination of nivolumab plus chemotherapy, Zolbetuximab offers a targeted therapeutic option for a biomarker-selected patient population. The distinct toxicity profiles, with Zolbetuximab primarily associated with gastrointestinal side effects, will be a key consideration in clinical practice. The emergence of Zolbetuximab underscores the importance of biomarker testing in this disease to identify patients who are most likely to benefit from this novel targeted therapy.

References

Safety Operating Guide

Proper Disposal Procedures for ST362: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Notice: The identifier "ST362" does not correspond to a universally recognized chemical substance. It may be a product-specific code or an internal laboratory identifier. The absence of a standardized chemical name necessitates treating this substance as an unknown chemical until its identity is definitively confirmed. Attempting to dispose of an unknown chemical without proper identification can lead to dangerous reactions, environmental contamination, and non-compliance with safety regulations.

This guide provides a procedural, step-by-step plan for the safe handling and disposal of a substance labeled "this compound," focusing on the critical initial step of identification.

Step 1: Chemical Identification Protocol

The primary and most critical phase is the positive identification of the substance. Only after identification can the appropriate disposal route be determined.

  • Physical Inspection:

    • Examine the container for any additional labels, markings, or chemical structures.

    • Note the physical state (solid, liquid, gas), color, and any other distinguishing characteristics without opening the container if it is not necessary.

  • Documentation Review:

    • Consult laboratory notebooks, inventory records, and purchase orders associated with the date or project where "this compound" was used.

    • Check for a Safety Data Sheet (SDS) that may have been provided with the original shipment. The SDS is the most comprehensive source of information on handling and disposal.[1][2][3][4][5]

  • Consult with Personnel:

    • Inquire with colleagues, the principal investigator, or the laboratory manager who may have procured or used the substance.

  • Contact the Manufacturer/Supplier:

    • If the source of "this compound" is known, contact them to request the Safety Data Sheet.

Step 2: Accessing the Safety Data Sheet (SDS)

Once the chemical identity is established, the SDS becomes the authoritative guide for its safe disposal.[1][2][3][4][5] The SDS is a standardized document structured into 16 sections, providing comprehensive information on the chemical's properties and hazards.[1][2][4] For disposal, pay close attention to:

  • Section 2: Hazard(s) Identification: This will inform you of the specific dangers (e.g., flammable, corrosive, toxic).

  • Section 7: Handling and Storage: Provides guidance on safe storage practices.

  • Section 8: Exposure Controls/Personal Protection: Details the necessary Personal Protective Equipment (PPE).

  • Section 13: Disposal Considerations: This section will provide specific instructions for disposal.[2]

Step 3: General Disposal Procedures for Hazardous Laboratory Waste

In the absence of a specific SDS for "this compound," or if it is confirmed to be a hazardous substance, follow your institution's hazardous waste disposal guidelines.[6][7][8] These generally involve segregating waste into different categories.

Waste CategoryDescriptionGeneral Disposal Considerations
Flammable Liquids Liquids with a flash point below 140°F (60°C). Examples include ethanol and acetone.[9]Collect in a designated, properly labeled, and sealed container. Store away from ignition sources.
Corrosive Liquids Aqueous solutions with a pH ≤ 2 or ≥ 12.5. Examples include strong acids and bases.[9]Collect in a compatible container (e.g., do not store acids in metal containers). Segregate acids from bases.[6]
Reactive Chemicals Substances that are unstable, react violently with water, or can generate toxic gases. Examples include sodium metal and cyanides.[9]Isolate from incompatible materials. Handle with extreme caution.
Toxic Chemicals Substances that are harmful if inhaled, ingested, or absorbed through the skin. This includes acutely toxic and carcinogenic materials.Collect in a clearly labeled, sealed container.
Non-Hazardous Waste Chemicals that do not meet the criteria for hazardous waste.Some aqueous, non-hazardous wastes may be suitable for drain disposal, but always check with your institution's Environmental Health and Safety (EHS) office first.[6]
Step 4: Preparing for Waste Pickup
  • Containerization: Use a chemically compatible container that is in good condition and has a secure lid.[6][8]

  • Labeling: Affix a hazardous waste tag to the container. The label must include the full chemical name(s) and the associated hazards (e.g., flammable, corrosive).[8][10] Do not use abbreviations.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][9] Ensure secondary containment is used to prevent spills.[8][11]

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10][12]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the procedural logic for the safe handling and disposal of "this compound."

cluster_identification Step 1: Identification cluster_sds Step 2: Safety Data Sheet cluster_disposal Step 3 & 4: Disposal Protocol start Start: Substance 'this compound' requires disposal check_label Inspect container for labels start->check_label review_docs Review lab notebooks and inventory check_label->review_docs consult_pi Consult with lab personnel review_docs->consult_pi is_identified Is the chemical identified? consult_pi->is_identified get_sds Obtain Safety Data Sheet (SDS) is_identified->get_sds Yes general_protocol Follow general hazardous waste protocol is_identified->general_protocol No read_sds Consult SDS Section 13 for disposal instructions get_sds->read_sds follow_sds Follow SDS-specific disposal procedure read_sds->follow_sds end End: Proper Disposal follow_sds->end categorize Categorize waste (Flammable, Corrosive, etc.) general_protocol->categorize label_waste Label container with full chemical name and hazards categorize->label_waste store_waste Store in Satellite Accumulation Area with secondary containment label_waste->store_waste schedule_pickup Schedule pickup with EHS store_waste->schedule_pickup schedule_pickup->end

Caption: Decision workflow for the safe disposal of an unknown chemical like "this compound".

By adhering to this structured approach, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of "this compound," upholding the highest standards of laboratory safety and chemical handling.

References

Essential Safety and Handling Protocols for Novel Potent Compound ST362

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "ST362" does not correspond to a publicly documented chemical, this guide provides a comprehensive operational framework for handling a potent, novel research compound. This information is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult the official SDS for this compound to ensure full compliance and safety.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a multi-layered approach to personal protection is critical to minimize exposure.[1] This includes the use of engineering controls, administrative controls, and appropriate personal protective equipment.[1]

Engineering Controls:

  • Primary Containment: All manipulations of powdered or volatile forms of this compound should occur within a certified chemical fume hood, laminar flow hood, or an isolator (glove box).[2] These systems are designed to minimize the emission of substances into the work environment.[1]

  • Ventilation: The laboratory should be equipped with single-pass airflow to prevent cross-contamination.[2] Air pressure differentials should be established to keep handling areas negative to adjacent spaces.[2]

Personal Protective Equipment (PPE) Selection:

The following table summarizes the minimum recommended PPE for handling this compound. The selection of appropriate PPE is crucial and should be based on a thorough risk assessment of the specific procedures being performed.[3]

Protection Type Equipment Specification and Use Case
Eye Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory.[4] A face shield provides additional protection when handling larger quantities or when there is a splash risk.
Hand Protection Double Nitrile GlovesCheck for chemical compatibility with this compound and any solvents used. Change gloves frequently and immediately if contaminated.
Body Protection Chemical-Resistant Lab CoatShould be worn over personal clothing. In cases of higher risk, a disposable gown or suit may be necessary.
Respiratory Protection N95 Respirator or Powered Air-Purifying Respirator (PAPR)A PAPR may be required for operations with a high potential for aerosol generation, especially with highly potent compounds.[5]

Operational Plans: Step-by-Step Handling Procedures

A systematic approach is essential when working with potent new chemicals. The following protocol outlines the key steps for safe handling of this compound.

Experimental Workflow for Handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS for this compound prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Containment Area (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh this compound in Containment prep_workspace->handle_weigh Begin Experiment handle_dissolve Dissolve/Dilute in a Closed System handle_weigh->handle_dissolve handle_transfer Transfer Solution Using Syringe or Pipette handle_dissolve->handle_transfer clean_decontaminate Decontaminate Surfaces handle_transfer->clean_decontaminate Complete Experiment clean_dispose_ppe Dispose of Contaminated PPE clean_decontaminate->clean_dispose_ppe clean_dispose_waste Segregate and Dispose of Chemical Waste clean_dispose_ppe->clean_dispose_waste

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plans: Waste Management and Decontamination

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[6][7]

Waste Segregation and Disposal:

Waste Type Container Disposal Protocol
Solid Waste Labeled, sealed hazardous waste containerIncludes contaminated gloves, weigh boats, and pipette tips. Do not dispose of in regular trash.[8]
Liquid Waste Labeled, sealed, and chemically compatible hazardous waste containerKeep acidic, basic, and organic solvent waste streams separate to prevent dangerous reactions.[6][9] Leave approximately 10% headspace in liquid waste containers to allow for expansion.[10]
Sharps Puncture-proof sharps containerIncludes needles and contaminated broken glass.[11]

Decontamination Protocol:

  • Surface Decontamination: After handling this compound, all work surfaces and equipment should be decontaminated. The choice of decontaminating solution will depend on the chemical properties of this compound and should be specified in the SDS.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.

Emergency Procedures: Spill and Exposure Management

All laboratory personnel should be familiar with emergency procedures before handling any new chemical.[12]

Chemical Spill Response:

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

G spill Spill Occurs alert Alert Personnel & Evacuate Area if Necessary spill->alert assess Assess Spill Size & Hazard alert->assess minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill cleanup Contain & Clean Up with Spill Kit minor_spill->cleanup contact_ehs Contact Environmental Health & Safety (EHS) major_spill->contact_ehs dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose contact_ehs->dispose report Report Incident dispose->report

Caption: Logical workflow for responding to a chemical spill.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]

  • Eye Contact: Use an eyewash station to flush the eyes for a minimum of 15 minutes.[11]

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the SDS for this compound to the medical personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.